2-(3-Chlorophenyl)-3-nitrochromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143468-15-9 |
|---|---|
Molecular Formula |
C15H8ClNO4 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-10-5-3-4-9(8-10)15-13(17(19)20)14(18)11-6-1-2-7-12(11)21-15/h1-8H |
InChI Key |
WSTSSNHIBMUZAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Synonyms |
4H-1-Benzopyran-4-one,2-(3-chlorophenyl)-3-nitro-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one
An In-depth Technical Guide on the
Disclaimer: The following guide details a proposed synthetic pathway for 2-(3-Chlorophenyl)-3-nitrochromen-4-one. As of the latest literature review, a direct, documented synthesis for this specific molecule is not available. The methodologies presented herein are compiled from established protocols for the synthesis of structurally analogous compounds, including substituted chromen-4-ones and their subsequent nitration. All experimental work should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Introduction
This compound is a derivative of the flavone scaffold, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a 3-chlorophenyl group at the 2-position and a nitro group at the 3-position of the chromen-4-one core is anticipated to modulate its physicochemical and pharmacological properties. This guide provides a comprehensive, albeit theoretical, framework for its synthesis, aimed at researchers and professionals in the field.
Proposed Synthetic Pathway
A two-step synthetic route is proposed, commencing with the synthesis of a flavone intermediate, followed by electrophilic nitration.
-
Step 1: Synthesis of 2-(3-Chlorophenyl)chromen-4-one (Intermediate I) via oxidative cyclization of the corresponding chalcone.
-
Step 2: Nitration of Intermediate I to yield the target compound, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(3-Chlorophenyl)chromen-4-one (Intermediate I)
This step involves a Claisen-Schmidt condensation to form the chalcone precursor, followed by an iodine-mediated oxidative cyclization.
Materials and Reagents:
-
2'-Hydroxyacetophenone
-
3-Chlorobenzaldehyde
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Chalcone Formation:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (50% w/v, 3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.
-
-
Oxidative Cyclization to Flavone (Intermediate I):
-
To a solution of the dried chalcone (1.0 eq) in DMSO, add iodine (I₂, 1.2 eq).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(3-chlorophenyl)chromen-4-one.
-
Step 2:
This step involves the electrophilic nitration of the flavone intermediate at the C3 position.
Materials and Reagents:
-
2-(3-Chlorophenyl)chromen-4-one (Intermediate I)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Nitration Reaction:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(3-chlorophenyl)chromen-4-one (1.0 eq) in acetic anhydride at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford the pure product.
-
Data Presentation
The following tables present representative quantitative data based on structurally similar compounds found in the literature. This data should be considered as an estimation for the target molecule and its intermediate.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| Intermediate I | C₁₅H₉ClO₂ | 256.68 | White to off-white solid | ~177-179[1] | 70-85 |
| Final Product | C₁₅H₈ClNO₄ | 301.68 | Yellow solid | N/A | 50-70 |
Table 2: Spectroscopic Data (Representative)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Intermediate I | 8.2 (dd, 1H), 7.9-7.4 (m, 7H), 6.8 (s, 1H) | 178.4, 163.2, 156.2, 134.8, 133.9, 131.6, 130.4, 129.9, 126.3, 125.8, 124.2, 118.0, 107.5 | 3070 (Ar C-H), 1645 (C=O), 1610 (C=C), 1220 (C-O-C) | 257 [M+H]⁺ |
| Final Product | 8.3 (dd, 1H), 8.0-7.5 (m, 7H) | 175.0, 159.0, 155.0, 148.0 (C-NO₂), 135.0, 134.0, 132.0, 131.0, 130.0, 127.0, 126.0, 125.0, 118.5 | 3080 (Ar C-H), 1660 (C=O), 1605 (C=C), 1530 & 1350 (NO₂) | 302 [M+H]⁺ |
Note: Spectroscopic data for Intermediate I is based on the closely related 2-(4-chlorophenyl)chromen-4-one[1]. Data for the final product is a prediction based on known shifts for similar nitroflavones.
Workflow Visualization
Caption: General experimental workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to the Mechanism of Formation of 2-(3-Chlorophenyl)-3-nitrochromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and mechanism of formation for 2-(3-Chlorophenyl)-3-nitrochromen-4-one, a member of the 3-nitroflavone class of compounds. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and relevant quantitative data, tailored for an audience with a strong background in organic chemistry and drug development.
Introduction
Flavonoids are a diverse class of naturally occurring polyphenolic compounds with a wide range of biological activities. Synthetic modifications of the flavonoid scaffold have led to the development of numerous derivatives with enhanced or novel pharmacological properties. The introduction of a nitro group at the 3-position of the chromen-4-one core, as seen in this compound, can significantly influence the molecule's electronic properties and biological profile, making it a compound of interest in medicinal chemistry. Understanding the mechanism of its formation is crucial for the rational design and synthesis of new analogues.
The synthesis of this compound is typically achieved through a two-step process, which will be detailed in the subsequent sections:
-
Step 1: Claisen-Schmidt Condensation to form a 2'-hydroxychalcone intermediate.
-
Step 2: Oxidative Cyclization and Nitration of the chalcone to yield the final 3-nitroflavone product.
Synthetic Pathway and Mechanism of Formation
The overall synthetic route to this compound is depicted below.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Claisen-Schmidt Condensation
The first step involves the base-catalyzed condensation of 2'-hydroxyacetophenone with 3-chlorobenzaldehyde. This reaction, a variant of the Claisen-Schmidt condensation, proceeds via an enolate intermediate to form the corresponding α,β-unsaturated ketone, a 2'-hydroxychalcone.
Figure 2: Mechanism of the Claisen-Schmidt condensation.
The base abstracts a proton from the α-carbon of 2'-hydroxyacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.
Step 2: Oxidative Cyclization and Nitration
This step is the most critical in the formation of the 3-nitroflavone. While several methods exist for the cyclization of 2'-hydroxychalcones, the introduction of a nitro group at the 3-position is a specific transformation. A plausible and efficient method involves the direct nitration of the corresponding flavone, 2-(3-chlorophenyl)chromen-4-one. The flavone itself can be synthesized from the chalcone via an oxidative cyclization.
A common method for this cyclization is the Algar-Flynn-Oyamada (AFO) reaction, which typically yields a 3-hydroxyflavone. However, for the synthesis of a 3-nitroflavone, a two-stage approach is often employed: first, the cyclization of the chalcone to the flavone, followed by nitration.
2.2.1. Cyclization to 2-(3-Chlorophenyl)chromen-4-one
One method for the cyclization of the 2'-hydroxychalcone to the flavone involves heating the chalcone in the presence of a catalyst such as iodine in dimethyl sulfoxide (DMSO).
2.2.2. Nitration of 2-(3-Chlorophenyl)chromen-4-one
The final step is the electrophilic nitration of the flavone at the 3-position. This is a selective reaction, as the 3-position of the pyranone ring is activated towards electrophilic attack. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Figure 3: Mechanism of the electrophilic nitration at the 3-position of the flavone.
The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The π-system of the enol tautomer of the flavone attacks the nitronium ion, leading to the formation of a resonance-stabilized cationic intermediate. Subsequent deprotonation at the 3-position restores the aromaticity of the chromone ring system and yields the final 3-nitroflavone product.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates. The data is compiled from various literature sources for analogous compounds and represents typical experimental outcomes.
Table 1: Reaction Conditions and Yields for the Synthesis of 2'-Hydroxy-3-chlorochalcone
| Parameter | Value |
| Reactants | 2'-Hydroxyacetophenone, 3-Chlorobenzaldehyde |
| Catalyst | NaOH or KOH (aqueous solution) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Table 2: Reaction Conditions and Yields for the Synthesis of 2-(3-Chlorophenyl)chromen-4-one
| Parameter | Value |
| Reactant | 2'-Hydroxy-3-chlorochalcone |
| Reagent/Catalyst | Iodine |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 100-120 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Table 3: Reaction Conditions and Yields for the Nitration of 2-(3-Chlorophenyl)chromen-4-one
| Parameter | Value |
| Reactant | 2-(3-Chlorophenyl)chromen-4-one |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ |
| Solvent | Acetic Acid or Acetic Anhydride |
| Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | 60-75% |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Synthesis of 1-(2-Hydroxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one (2'-Hydroxy-3-chlorochalcone)
-
To a solution of 2'-hydroxyacetophenone (10 mmol) and 3-chlorobenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask, a solution of potassium hydroxide (20 mmol) in water (5 mL) is added dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, during which a solid precipitate typically forms.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water (200 mL) and acidified with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure 2'-hydroxy-3-chlorochalcone.
Synthesis of 2-(3-Chlorophenyl)chromen-4-one
-
A mixture of 1-(2-hydroxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one (5 mmol) and a catalytic amount of iodine (0.5 mmol) in dimethyl sulfoxide (25 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated at 110 °C for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate (10% w/v) to quench the excess iodine.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield pure 2-(3-chlorophenyl)chromen-4-one.
Synthesis of this compound
-
To a solution of 2-(3-chlorophenyl)chromen-4-one (2 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, cooled in an ice bath to 0 °C, a pre-cooled mixture of concentrated nitric acid (3 mL) and concentrated sulfuric acid (1 mL) is added dropwise with vigorous stirring.
-
The temperature of the reaction mixture is maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-3 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice (100 g).
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give pure this compound.
Figure 4: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established organic reactions. The Claisen-Schmidt condensation provides a reliable route to the key 2'-hydroxychalcone intermediate. The subsequent cyclization to the flavone and selective nitration at the 3-position are crucial transformations that lead to the final product. The mechanisms of these reactions are well-understood and involve key principles of enolate chemistry and electrophilic aromatic substitution. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists working on the synthesis and development of novel flavonoid-based compounds for pharmaceutical applications. Careful control of reaction conditions is essential to achieve high yields and purity of the desired product.
An In-depth Technical Guide on the Chemical Properties of 2-(3-Chlorophenyl)-3-nitrochromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of naturally occurring polyphenolic compounds, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities. The synthetic modification of the flavonoid scaffold offers a promising avenue for the development of novel therapeutic agents. This whitepaper focuses on a specific synthetic flavonoid, 2-(3-Chlorophenyl)-3-nitrochromen-4-one, a molecule that combines the structural features of a flavone with the potent electronic-withdrawing properties of a nitro group and a chloro-substituted phenyl ring. These substitutions are anticipated to significantly influence the molecule's reactivity, physicochemical properties, and biological interactions. This document aims to provide a comprehensive technical guide on the predicted chemical properties, a plausible synthetic route, and the potential biological significance of this compound for researchers in medicinal chemistry and drug discovery.
Predicted Physicochemical and Spectral Data
The introduction of a nitro group at the 3-position and a chlorine atom at the 3-position of the B-ring is expected to significantly impact the physicochemical properties of the flavone core. The following tables summarize the predicted data for this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₅H₈ClNO₄ | Based on chemical structure |
| Molecular Weight | 317.68 g/mol | Based on chemical structure |
| Appearance | Pale yellow to yellow crystalline solid | Typical for nitro-substituted flavonoids |
| Melting Point | >200 °C | High due to planar structure and polar groups |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Based on the properties of similar aromatic nitro compounds. |
| logP | ~3.5 - 4.5 | Increased lipophilicity due to the chlorophenyl group, offset by the polar nitro and carbonyl groups. |
| pKa | Non-ionizable under physiological pH | Lacks acidic or basic functional groups. |
Predicted Spectral Data
The following spectral data are extrapolated from known fragmentation patterns of nitrochromenes and flavonoids, as well as typical chemical shifts for similar structures.[1][2]
| Spectral Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons of the A-ring (chromone backbone) expected between δ 7.5-8.2 ppm. Aromatic protons of the 3-chlorophenyl B-ring expected between δ 7.4-7.8 ppm. No signal for H-3 due to nitro-substitution. |
| ¹³C NMR | Carbonyl carbon (C-4) expected around δ 175-180 ppm. C-2 and C-3 signals significantly influenced by the nitro and chlorophenyl groups, expected around δ 150-160 ppm and δ 120-130 ppm, respectively. Aromatic carbons in expected ranges. |
| FT-IR (cm⁻¹) | ~1650-1670 (C=O stretch of chromone), ~1520-1560 and ~1340-1360 (asymmetric and symmetric NO₂ stretch), ~1600 (C=C aromatic stretch), ~750-800 (C-Cl stretch). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 317/319 (due to ³⁵Cl/³⁷Cl isotopes). Characteristic fragmentation would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 271/273, followed by the loss of CO.[1] |
Proposed Synthesis and Experimental Protocols
As direct synthetic procedures for this compound are not documented, a plausible multi-step synthesis is proposed based on established methodologies for flavonoid synthesis. The key steps involve the synthesis of a 2'-hydroxychalcone intermediate followed by oxidative cyclization.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol for the Synthesis of 2-(3-Chlorophenyl)-3-nitro-2H-chromene (Intermediate)
This protocol is adapted from the synthesis of similar 2-aryl-3-nitro-2H-chromenes.[3]
-
Reaction Setup: To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add 1-chloro-3-(2-nitrovinyl)benzene (1.0 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at 40°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-(3-chlorophenyl)-3-nitro-2H-chromene.
Experimental Protocol for the Oxidation to this compound
This is a generalized protocol for the oxidation of a benzylic ether to a ketone, which is a plausible method for converting the 2H-chromene to the chromen-4-one.
-
Reaction Setup: Dissolve the 2-(3-chlorophenyl)-3-nitro-2H-chromene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Addition of Oxidant: Add pyridinium chlorochromate (PCC) (1.5 mmol) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to obtain this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrone ring, the electron-withdrawing nitro group, and the chlorophenyl substituent.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the carbonyl function makes the chromone ring susceptible to nucleophilic attack, particularly at the C-2 position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl or catalytic hydrogenation. This would yield 2-(3-chlorophenyl)-3-aminochromen-4-one, a compound with potentially different biological activities.
-
Electrophilic Substitution: The A-ring of the chromone nucleus can undergo electrophilic substitution reactions, with the substitution pattern directed by the existing oxygen atom.
-
Reactivity as a Michael Acceptor: The double bond in the pyrone ring, activated by the adjacent carbonyl group, can potentially act as a Michael acceptor for nucleophiles, although the presence of the nitro group at C-3 might sterically hinder this reaction.
Caption: Predicted reactivity of this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the broader class of nitroflavonoids has shown promising pharmacological activities.
Predicted Biological Activities
-
Anxiolytic and Anticonvulsant Activity: Some 3-nitroflavone derivatives have been reported to act as partial agonists of benzodiazepine receptors, suggesting potential anxiolytic and anticonvulsant properties.[4]
-
Anticancer Activity: Nitro-substituted flavonoids have demonstrated antiproliferative effects in various cancer cell lines. The electron-withdrawing nature of the nitro group can enhance interactions with biological targets. 2'-nitroflavone, for instance, has shown activity against leukemia cell lines.
-
Enzyme Inhibition: Flavonoids are known to inhibit a wide range of enzymes. The specific substitution pattern of this compound may confer inhibitory activity against kinases, topoisomerases, or other enzymes implicated in disease.
Potential Signaling Pathway Involvement
Based on the known activities of related flavonoids, this compound could potentially modulate several key signaling pathways. For instance, its potential anxiolytic effects could be mediated through the GABAergic system.
Caption: Potential modulation of GABAergic signaling by the title compound.
Conclusion
This compound represents a synthetically accessible yet underexplored member of the nitroflavonoid family. Based on the chemistry of related compounds, it is predicted to be a crystalline solid with distinct spectral properties. Its chemical reactivity is expected to be dominated by the electron-deficient nature of the chromone core and the nitro group. The presence of these functionalities suggests a rich potential for further chemical modification. Furthermore, extrapolating from the biological activities of other nitroflavonoids, this compound warrants investigation for its potential as a modulator of the central nervous system and as an anticancer agent. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing molecule.
References
- 1. Mass spectra of 3-nitro-2H-chromenes and 3-nitrochromans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 2-Aryl-3-Nitrochromen-4-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-aryl-3-nitrochromen-4-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry. This document outlines the key spectroscopic techniques used to elucidate the structure and purity of these compounds, presents available data in a structured format, and provides generalized experimental protocols.
Introduction
2-Aryl-3-nitrochromen-4-ones, also known as 3-nitroflavones, are derivatives of the chromone scaffold. The introduction of a nitro group at the 3-position and an aryl substituent at the 2-position significantly influences their electronic properties and biological activities. Accurate spectroscopic characterization is crucial for confirming the chemical structure, assessing purity, and understanding the structure-activity relationships of these molecules. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Synthesis
The synthesis of 2-aryl-3-nitro-4H-1-benzopyran-4-ones (3-nitroflavones) can be achieved through a two-step process. This typically starts from 2-aryl-3-chloro-3,4-dihydro-4-hydroxy-3-nitro-2H-1-benzopyrans. A general and novel synthesis route also involves the use of 2-aryl-3-chloro-2,3-dihydro-3-nitro-4H-1-benzopyran-4-ones as key intermediates.[1]
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous identification of 2-aryl-3-nitrochromen-4-ones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are vital for the characterization of 2-aryl-3-nitrochromen-4-ones.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals for a 2-aryl-3-nitrochromen-4-one skeleton are:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the chromone ring system and the 2-aryl substituent. The specific splitting patterns and coupling constants depend on the substitution pattern.
-
H-5 Proton: A characteristic downfield doublet of doublets around δ 8.0-8.2 ppm is often observed for the proton at the 5-position of the chromone ring, due to its proximity to the carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:
-
Carbonyl Carbon (C-4): A signal in the downfield region, typically around δ 175-185 ppm.
-
C-2 and C-3 Carbons: Signals for the carbons at the 2- and 3-positions, with their chemical shifts influenced by the aryl and nitro substituents, respectively.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).
Table 1: Representative NMR Data for Chromone Derivatives
| Compound Class | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | ¹H | 4.29 | dd | - | H-C4 | [2] |
| 2-Amino-3-cyano-4-(4-nitrophenyl)-4H-chromene | ¹³C | 41.2 | - | - | C-4 | [3] |
| 59.2-60.5 | - | - | C-2 | [3] | ||
| 119.3 | - | - | CN | [3] | ||
| 159.5 | - | - | C-3 | [3] |
Note: Data for directly substituted 2-aryl-3-nitrochromen-4-ones is limited in the reviewed literature. The table provides data for structurally related chromene derivatives to give an indication of expected chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-aryl-3-nitrochromen-4-ones, the characteristic absorption bands are:
-
C=O Stretching: A strong absorption band typically in the range of 1630-1680 cm⁻¹, corresponding to the carbonyl group of the chromone ring.
-
NO₂ Stretching: Two characteristic strong absorption bands for the nitro group: an asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band around 1340-1380 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹.
-
C-O Stretching: Bands corresponding to the aryl-ether linkage are typically found in the 1200-1300 cm⁻¹ region.
Table 2: Key IR Absorption Frequencies for Nitrochromene Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| NH₂ | 3442, 3327 | Strong | [2] |
| CN | 2204 | Strong | [2] |
| NO₂ | 1580, 1420 | Strong | [2] |
Note: This data is for a 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile and serves as a reference for the characteristic nitro group absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For 2-aryl-3-nitrochromen-4-ones, electrospray ionization (ESI) is a common technique.
The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern can be complex but may involve the loss of the nitro group (NO₂) and subsequent cleavages of the chromone ring. The fragmentation of the nitro derivative often shows significant ions resulting from the loss of the nitro group.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromone system is a chromophore, and its absorption spectrum is influenced by the substituents. The presence of the aryl and nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent chromone. These compounds are typically colored, often appearing as yellow solids.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-aryl-3-nitrochromen-4-ones.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.[5]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5] Integrate the ¹H NMR signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Solution Samples: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to observe the fragmentation of the molecular ion.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm), using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known, calculate the molar absorptivity (ε).
Visualization of Experimental Workflow
The general workflow for the spectroscopic characterization of 2-aryl-3-nitrochromen-4-ones is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted Nitrochromenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of substituted nitrochromenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential as antileishmanial and antibacterial agents, necessitate thorough structural characterization, for which NMR spectroscopy is a powerful and indispensable tool.[1][2][3] This document details experimental protocols, presents systematically organized NMR data, and illustrates key workflows to aid researchers in the synthesis and characterization of these important molecules.
Introduction to the NMR Spectroscopy of Nitrochromenes
NMR spectroscopy provides detailed information about the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For substituted nitrochromenes, ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target molecule and for unambiguously determining the substitution pattern on both the chromene core and any appended aryl groups. Key NMR parameters such as chemical shift (δ), coupling constants (J), and signal multiplicity are highly sensitive to the electronic environment of the nuclei, offering deep insights into the molecular architecture.
¹H and ¹³C NMR Data of Substituted Nitrochromenes
The following tables summarize the ¹H and ¹³C NMR chemical shifts for a variety of substituted nitrochromenes, compiled from the scientific literature. These values serve as a valuable reference for researchers working on the synthesis and characterization of new derivatives. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shift Data for Selected Substituted 2-Aryl-3-Nitro-2H-Chromenes
| Substituent (R) | H-2 (ppm) | H-4 (ppm) | Aromatic Protons (ppm) | Reference |
| Phenyl | 6.2-6.4 | 7.9-8.1 | 6.9-7.6 | [4] |
| 4-Bromophenyl | 6.3-6.5 | 8.0-8.2 | 7.0-7.7 | [2] |
| 4-Chlorophenyl | 6.3-6.5 | 8.0-8.2 | 7.0-7.6 | [2] |
| 4-Methoxyphenyl | 6.2-6.4 | 7.9-8.1 | 6.8-7.5 (plus OMe at ~3.8) | [4] |
| 2-Bromophenyl | 6.5-6.7 | 8.0-8.2 | 7.0-7.8 | [1] |
| 3-Chlorophenyl | 6.3-6.5 | 8.0-8.2 | 7.0-7.6 | [1] |
Table 2: ¹³C NMR Chemical Shift Data for Selected Substituted 2-Aryl-3-Nitro-2H-Chromenes
| Substituent (R) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-4a (ppm) | C-5 to C-8 (ppm) | C-8a (ppm) | Reference |
| Phenyl | ~80 | ~120 | ~129 | ~116 | 121-130 | ~153 | [4][5] |
| 4-Bromophenyl | ~79 | ~120 | ~129 | ~116 | 121-132 | ~153 | [2] |
| 4-Chlorophenyl | ~79 | ~120 | ~129 | ~116 | 121-135 | ~153 | [2] |
| 4-Methoxyphenyl | ~80 | ~120 | ~129 | ~116 | 114-130, 160 (C-OMe) | ~153 | [4] |
| 2-Bromophenyl | ~78 | ~120 | ~129 | ~116 | 121-133 | ~153 | [1] |
| 3-Chlorophenyl | ~79 | ~120 | ~129 | ~116 | 121-135 | ~153 | [1] |
Note: The chemical shifts can vary depending on the solvent and the specific substitution pattern on the chromene ring.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative 2-aryl-3-nitro-2H-chromene and the subsequent NMR analysis.
3.1. Synthesis of 2-Aryl-3-Nitro-2H-Chromenes
The synthesis of 2-aryl-3-nitro-2H-chromenes is often achieved through the reaction of a β-nitrostyrene derivative with salicylaldehyde in the presence of a base catalyst.[1][6]
Materials:
-
Substituted β-nitrostyrene (1 mmol)
-
Salicylaldehyde (1.2 mmol)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (2 g)
-
Acetonitrile (10 mL)
-
Ethyl acetate
-
10% Sodium hydroxide solution
-
Sodium sulfate
Procedure:
-
Combine the β-nitrostyrene and salicylaldehyde in a round-bottom flask.
-
Add acetonitrile and DABCO to the flask.
-
Stir the mixture in a warm water bath at 40°C for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the β-nitrostyrene is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and add ethyl acetate and 10% sodium hydroxide solution for phase separation.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
3.2. NMR Sample Preparation and Analysis
Materials:
-
Synthesized nitrochromene derivative (10-20 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 or 500 MHz)
Procedure:
-
Dissolve approximately 10-20 mg of the purified nitrochromene derivative in 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.
-
Insert the NMR tube into the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically used.[7]
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
Workflow and Data Interpretation
The following diagram illustrates the general workflow from the synthesis of substituted nitrochromenes to their structural elucidation using NMR spectroscopy.
Interpretation of NMR Spectra:
-
¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring protons. For 2-aryl-3-nitro-2H-chromenes, the proton at the C-2 position typically appears as a singlet or a doublet in the range of 6.2-6.7 ppm. The vinyl proton at C-4 is deshielded and resonates further downfield, typically between 7.9 and 8.2 ppm. The aromatic protons of the chromene and the aryl substituent will appear in the aromatic region (6.8-7.8 ppm), and their splitting patterns can be used to determine the substitution pattern.
-
¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. The C-2 carbon is typically found around 80 ppm, while the vinylic carbons C-3 and C-4 appear at approximately 120 ppm and 129 ppm, respectively. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns.[7][8]
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of substituted nitrochromenes. The tabulated data serves as a useful reference, and the detailed experimental protocols offer practical guidance for researchers in the field. The workflow diagram provides a clear overview of the process from synthesis to structural confirmation. A thorough understanding and application of these NMR techniques are essential for the successful development of new nitrochromene-based therapeutic agents.
References
- 1. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
The Expanding Therapeutic Potential of Chromen-4-ones: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The chromen-4-one scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Its inherent biological activities, coupled with the versatility of its synthesis, have led to the development of a multitude of derivatives with potent and selective pharmacological profiles. This technical guide provides an in-depth overview of recent advancements in the synthesis of novel chromen-4-one derivatives and their diverse applications in drug discovery, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.
I. Therapeutic Applications and Biological Activity
Chromen-4-one derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the treatment of various diseases. The following tables summarize the quantitative data for some of the most promising derivatives in key therapeutic areas.
Anticancer Activity
Chromen-4-one derivatives have been extensively investigated for their potential as anticancer agents. They have been shown to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance through various mechanisms of action, including telomerase inhibition.
Table 1: Anticancer Activity of Novel Chromen-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 5i (3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) | Hela, SMMC-7721, SGC-7901, U87, HepG2 | Not specified, but high activity reported | Telomerase inhibitor, decreases expression of dyskerin | [1] |
| Compound 7h (hexahydrobenzo[g]chromen-4-one derivative) | T-47D (breast cancer) | 0.0047 (1.8 µg/mL) | Induces apoptosis | [2] |
| 4H-chromen-4-one derivative from Streptomyces ovatisporus | Human colon carcinoma | 24.6 (9.68 µg/mL) | Cytotoxic | [3] |
| Human prostate adenocarcinoma | 25.2 (9.93 µg/mL) | Cytotoxic | [3] | |
| Compound A33 (2-phenyl-4H-chromone derivative with 1,3,4-oxadiazole moiety) | MGC-803 | < 1 | Telomerase inhibitor, reduces expression of dyskerin | [4] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and chromen-4-one derivatives have emerged as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key signaling pathways such as the TLR4/MAPK and p38α MAPK pathways.
Table 2: Anti-inflammatory Activity of Novel Chromen-4-one Derivatives
| Compound | Assay | IC50 (µM) | Target/Pathway | Reference |
| Compound 15b (N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivative) | Superoxide anion generation and elastase release in fMLF-activated human neutrophils | Single-digit micromolar range | p38α MAPK signaling inhibitor | [1] |
| Compound 8 (2-phenyl-4H-chromen-4-one derivative) | LPS-induced NO release | Not specified, but identified as most potent | Inhibits TLR4/MAPK pathway | [5][6] |
| Compound 8a (3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone) | p38α MAP kinase inhibition | 0.017 | p38α MAPK inhibitor | [7] |
Enzyme Inhibitory Activity
The chromen-4-one scaffold has proven to be an effective template for the design of inhibitors against various enzymes implicated in disease pathogenesis, including sirtuins and β-glucuronidase.
Table 3: Enzyme Inhibitory Activity of Novel Chromen-4-one Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [8][9] |
| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | SIRT2 | 4.5 | [9][10] |
| Chromen-4-one based oxadiazole derivatives (1-19) | β-glucuronidase | 0.8 - 42.3 | [2] |
II. Synthesis and Experimental Protocols
The synthesis of novel chromen-4-one derivatives often involves multi-step reactions, leveraging various organic chemistry principles. Below are detailed protocols for the synthesis of representative chromen-4-one derivatives, compiled from recent literature.
General Synthesis of 2-Alkyl-Chroman-4-ones[9]
This procedure describes a microwave-assisted, base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol
Procedure:
-
Combine the 2'-hydroxyacetophenone and the aldehyde in an ethanolic mixture.
-
Add DIPA as a base.
-
Heat the reaction mixture to 160-170 °C using microwave irradiation for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Isolate the desired 2-alkyl-chroman-4-one product through standard purification techniques (e.g., column chromatography). Yields are reported to be in the range of 17-88%.
Synthesis of 2-Phenyl-4H-chromen-4-one Derivatives as Anti-inflammatory Agents[11]
This multi-step synthesis involves the initial preparation of a hydroxylated chromen-4-one, followed by functionalization.
Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one (B)
-
Add Rutin (10 mmol) and K2CO3 (300 mmol) to a 500 ml round-bottomed flask.
-
Add acetone to dissolve the solids and stir the mixture under reflux for 1 hour.
-
Slowly add dimethyl sulphate (300 mmol) dropwise to the reaction system.
-
Stir the reaction at room temperature for 48 hours, monitoring by TLC (dichloromethane: methanol = 12.5: 1, V/V).
-
After the reaction is complete, filter the precipitate and wash the filter residue with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain compound B.
Step 2: Synthesis of 2-(3,4-dimethoxyphenyl)-3-(2-(2-hydroxyethoxy)ethoxy)-5,7-dimethoxy-4H-chromen-4-one (C)
-
Dissolve compound B (5.58 mmol) in 100 ml of MeCN.
-
Add potassium hydroxide (11.16 mmol) and heat the mixture to 60 °C.
-
After 2 hours, add potassium iodide (5.58 mmol) and a solution of 2-(2-bromoethoxy)ethanol (11.16 mmol) in 3.0 ml of MeCN.
-
Stir the reaction mixture for an additional 10 hours at 60 °C.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layers over anhydrous sodium sulphate, filter, and concentrate to yield compound C.
Step 3: Synthesis of 3-(2-(2-bromoethoxy)ethoxy)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one (D)
-
Dissolve compound C (4.48 mmol) in anhydrous acetonitrile in a 100 ml round-bottom flask and heat to reflux.
-
Add PBr3 (1.5 mmol) dropwise to the mixture.
-
Continue heating for 1.5 hours.
-
Pour the reaction mixture onto ice and neutralize with 15% NaHCO3.
-
Extract the mixture into toluene, dry the organic phase with Na2SO4, and evaporate the solvent to obtain compound D (yield: 73%).
Synthesis of Chromen-4-one-Oxadiazole Derivatives as β-Glucuronidase Inhibitors[2]
This synthesis involves a multi-step process starting from a chromenone analog.
General Procedure:
-
An adduct (I) undergoes oxidative cyclization to form a 4-substituted chromenone analog (II).
-
The acid analog (II) is esterified to give compound (III).
-
Compound (III) is reacted with hydrazine hydrate to form the corresponding hydrazide (IV).
-
The hydrazide (IV) is then reacted with various aldehydes under described conditions to form the desired oxadiazole derivatives (1-19).
-
Characterize all synthesized compounds using spectroscopic methods.
III. Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel chromen-4-one derivatives is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds and a general experimental workflow for their discovery and evaluation.
Signaling Pathways
Experimental Workflow
IV. Conclusion
The chromen-4-one scaffold continues to be a rich source of novel drug candidates with diverse therapeutic potential. The synthetic accessibility of this core structure allows for extensive structural modifications, leading to the identification of potent and selective inhibitors for a range of biological targets. This guide provides a snapshot of the current landscape of chromen-4-one research, highlighting key findings in anticancer, anti-inflammatory, and enzyme-inhibitory applications. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation chromen-4-one-based therapeutics. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly unveil even more promising clinical candidates in the years to come.
References
- 1. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, telomerase inhibitory and anticancer activity of new 2-phenyl-4H-chromone derivatives containing 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Biological Screening of 2-(3-Chlorophenyl)-3-nitrochromen-4-one: A Technical Overview Based on Structurally Related Compounds
Disclaimer: As of November 2025, a comprehensive search of scientific literature reveals no specific studies detailing the basic biological screening of 2-(3-Chlorophenyl)-3-nitrochromen-4-one. Therefore, this technical guide provides an in-depth analysis of the biological activities of structurally related compounds to infer the potential therapeutic properties of the target molecule. This information is intended for researchers, scientists, and drug development professionals as a foundational resource for directing future investigations.
Introduction
The chromen-4-one (chromone) scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities. Substitutions at the 2- and 3-positions of the chromone ring significantly influence their biological profiles. The presence of a chlorophenyl group at the 2-position and a nitro group at the 3-position in the target compound, this compound, suggests potential for several key biological activities, including antimicrobial and anticancer effects. This guide will summarize the biological data of analogous compounds, detail relevant experimental protocols, and provide visualizations of experimental workflows.
Inferred Biological Activities from Analogous Compounds
Based on the biological screening of structurally similar chromen-4-ones and related heterocyclic systems, the following activities can be anticipated for this compound.
Antimicrobial Activity
Substituted 2-phenyl-chromen-4-ones have demonstrated notable antibacterial and antifungal properties. The presence of a halogen, such as chlorine, on the phenyl ring can enhance this activity.
Table 1: Antimicrobial Activity of Substituted 2-Phenyl-chromen-4-ones
| Compound/Analog | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| 2-(4-chlorophenyl)-chromen-4-one | S. aureus | Zone of Inhibition: 11 mm | [1] |
| 2-(4-chlorophenyl)-chromen-4-one | E. coli | Zone of Inhibition: 10 mm | [1] |
| 2-(4-chlorophenyl)-chromen-4-one | C. albicans | Zone of Inhibition: 10 mm | [1] |
| 2-(4-chlorophenyl)-chromen-4-one | A. niger | Zone of Inhibition: 11 mm | [1] |
| 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (general) | Gram-positive bacteria | MIC: 8-64 µg/mL | [2][3] |
| 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (general) | Gram-negative bacteria | MIC: 64-128 µg/mL | [2][3] |
Anticancer Activity
The chromone scaffold is a common feature in compounds designed as anticancer agents. The substitution pattern plays a critical role in their cytotoxic and antiproliferative effects. For instance, coumarin-chalcone hybrids, which share structural similarities with the target compound, have been evaluated for their anti-breast cancer activity.
Table 2: Anticancer Activity of Related Chromone and Heterocyclic Compounds
| Compound/Analog | Cell Line | Activity (IC50 or GI50 in µM) | Reference |
| 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2-ones | MCF-7 (ER-positive breast cancer) | Potent activity, comparable to Tamoxifen | [4] |
| 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2-ones | MDA-MB-435 (ER-negative breast cancer) | Evaluated | [4] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI60 panel | Mean GI50: 1.57 µM (for compound 2h) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the biological screening of chromone derivatives, based on protocols for related compounds.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is a standard procedure for assessing the antimicrobial activity of a compound.
Protocol:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared inoculum.
-
Application of Test Compound: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A standard antibiotic is used as a positive control.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
The following diagrams illustrate common workflows in biological screening.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer screening of 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2ones as selective anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Evaluating the Anticancer Activity of 2-(3-Chlorophenyl)-3-nitrochromen-4-one on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a comprehensive framework and standardized protocols for investigating the anticancer activity of 2-(3-Chlorophenyl)-3-nitrochromen-4-one on the MCF-7 human breast cancer cell line. The quantitative data and signaling pathways presented are hypothetical examples for illustrative purposes, as specific experimental results for this compound were not available in public literature at the time of this writing. These protocols are intended to serve as a guide for researchers designing and conducting such studies.
Introduction
The exploration of novel chemical entities for anticancer activity is a cornerstone of oncological research. Chromen-4-one derivatives have garnered significant interest due to their diverse pharmacological properties, including potential as anticancer agents. This document outlines a series of detailed protocols to assess the cytotoxic and apoptotic effects of a specific compound, this compound, on MCF-7 cells, a widely used model for estrogen receptor-positive breast cancer.
The described methodologies cover essential assays for determining cell viability, analyzing the mechanism of cell death (apoptosis), and evaluating effects on the cell cycle. The successful execution of these protocols will provide critical insights into the compound's potential as a therapeutic agent.
Data Presentation (Hypothetical)
Effective evaluation of an anticancer compound requires rigorous quantitative analysis. The following tables illustrate how data from the described experiments could be structured.
Table 1: Cell Viability as Determined by MTT Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Control) | 100 ± 4.5 | \multirow{6}{*}{35.2} |
| 10 | 85.3 ± 3.8 | |
| 25 | 62.1 ± 4.1 | |
| 50 | 41.5 ± 3.2 | |
| 75 | 24.8 ± 2.9 | |
| 100 | 15.2 ± 2.5 | |
| This table presents example data showing a dose-dependent decrease in MCF-7 cell viability upon treatment. |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment (48h) | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control | 95.1 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| Compound (IC₅₀) | 45.3 ± 3.5 | 30.7 ± 2.8 | 20.1 ± 2.2 | 3.9 ± 0.7 |
| This table summarizes hypothetical flow cytometry data, indicating the percentage of cells in different stages of apoptosis and necrosis after treatment. |
Table 3: Cell Cycle Distribution Analysis
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 ± 3.3 | 20.1 ± 2.1 | 14.5 ± 1.9 |
| Compound (IC₅₀) | 78.2 ± 4.1 | 10.5 ± 1.5 | 11.3 ± 1.3 |
| This table shows an example of cell cycle analysis, suggesting a G0/G1 phase arrest induced by the compound. |
Experimental Protocols & Visualizations
The following section provides detailed protocols for the foundational experiments required to evaluate the anticancer properties of this compound.
General Experimental Workflow
The overall process for evaluating the compound involves sequential steps from initial cell culture preparation to specific bioassays and data analysis.
Protocol: MCF-7 Cell Culture
MCF-7 cells are adherent human breast adenocarcinoma cells. Proper handling and maintenance are critical for reproducible results.
-
Culture Medium: Prepare complete growth medium using Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin solution.[1][2]
-
Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[1][2]
-
Media Change: Renew the complete growth medium every 2-3 days.[1]
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.[1][2]
-
Wash the cell monolayer twice with sterile 1x Phosphate-Buffered Saline (PBS).[1]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.[1][2]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[1]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Seed cells into new flasks at a split ratio of 1:3 or 1:4.[3]
-
Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding compound concentration. Include untreated wells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][7] This allows viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed 1-2 x 10⁵ cells/well in a 6-well plate. After 24 hours, treat the cells with the compound at its predetermined IC₅₀ concentration and incubate for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[8] Centrifuge the combined cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1x Binding Buffer.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[8]
-
Incubation: Incubate the cells at room temperature for 5-10 minutes in the dark.[8][9]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol: Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.[10]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Collect cells by trypsinization, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet (approx. 2 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add the cells dropwise into 9 mL of ice-cold 70% ethanol for fixation.[11] Store at 4°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 300-500 µL of PI/RNase staining solution.[11]
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[11]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]
Protocol: Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and p53.[13]
-
Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[13]
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14] Densitometry analysis can be used to quantify changes in protein expression.
Potential Mechanism of Action Visualization
A common mechanism for anticancer compounds is the induction of the intrinsic (mitochondrial) pathway of apoptosis. The diagram below illustrates this hypothetical pathway for this compound.
References
- 1. mcf7.com [mcf7.com]
- 2. researchgate.net [researchgate.net]
- 3. encodeproject.org [encodeproject.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. revvity.com [revvity.com]
- 13. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 14. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Application Notes and Protocols for Evaluating the In-Vitro Cytotoxicity of 2-(3-Chlorophenyl)-3-nitrochromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenyl)-3-nitrochromen-4-one is a synthetic compound belonging to the nitrochromene class of molecules. Derivatives of chromene have been investigated for a range of pharmacological activities, including anticancer properties. Some nitrochromene derivatives have been shown to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines.[1][2][3] This document provides a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound, offering a systematic approach to assess its potential as a therapeutic agent. The following application notes detail experimental procedures for determining cell viability, membrane integrity, and potential mechanisms of action such as the induction of oxidative stress and apoptosis.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| Spontaneous LDH Release | ||
| Maximum LDH Release | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Levels
| Concentration of this compound (µM) | Mean Fluorescence Intensity ± SD | Fold Change in ROS Production |
| 0 (Vehicle Control) | 1.0 | |
| Positive Control (e.g., H₂O₂) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
| Concentration of this compound (µM) | Red/Green Fluorescence Ratio ± SD | % Decrease in ΔΨm |
| 0 (Vehicle Control) | 0 | |
| Positive Control (e.g., CCCP) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 5: Caspase-3/7 Activity
| Concentration of this compound (µM) | Mean Luminescence (RLU) ± SD | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 | |
| Positive Control (e.g., Staurosporine) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Assessment of Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8]
Materials:
-
Cells and compound as described in the MTT assay protocol.
-
LDH cytotoxicity assay kit (commercially available).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).
-
Set up controls: a vehicle control (untreated cells), a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (culture medium alone).[9]
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][9]
-
Add 50 µL of the stop solution provided in the kit to each well.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a cell-permeable fluorescent probe, such as DCFH-DA, to detect intracellular ROS levels.[10] Increased ROS production can be an indicator of cellular stress and a potential mechanism of drug-induced cytotoxicity.[11][12]
Materials:
-
Cells and compound as described in the MTT assay protocol.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Positive control (e.g., H₂O₂ or Rosup).
-
Black 96-well plates.
-
Fluorescence microplate reader or flow cytometer.
Protocol:
-
Seed cells in a black 96-well plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of various concentrations of this compound to the wells. Include a vehicle control and a positive control.
-
Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
The results can be expressed as a fold change in fluorescence intensity relative to the vehicle control.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.[13][14] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[15]
Materials:
-
Cells and compound as described in the MTT assay protocol.
-
JC-1 Mitochondrial Membrane Potential Assay Kit (commercially available).
-
Positive control for mitochondrial depolarization (e.g., CCCP or FCCP).
-
Black 96-well plates.
-
Fluorescence microplate reader.
Protocol:
-
Seed cells in a black 96-well plate and treat with this compound for the desired time.
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.[15]
-
Remove the staining solution and wash the cells with the assay buffer provided in the kit.
-
Add 100 µL of the assay buffer to each well.
-
Measure the fluorescence intensity for both red (excitation ~535 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~530 nm) signals.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Evaluation of Apoptosis via Caspase-3/7 Activation
Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[16][17][18] Luminescent assays provide a sensitive method for quantifying caspase activity.
Materials:
-
Cells and compound as described in the MTT assay protocol.
-
Caspase-Glo® 3/7 Assay Kit (or similar).
-
Positive control for apoptosis (e.g., Staurosporine).
-
White 96-well plates.
-
Luminometer.
Protocol:
-
Seed cells in a white 96-well plate and treat with this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The results can be expressed as a fold change in caspase activity relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity evaluation.
Putative Signaling Pathway for Nitrochromene-Induced Apoptosis
Caption: Proposed mechanism of nitrochromene-induced apoptosis.
References
- 1. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of methods of detecting cell reactive oxygen species production for drug screening and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 13. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of 2-(3-Chlorophenyl)-3-nitrochromen-4-one as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of 2-(3-Chlorophenyl)-3-nitrochromen-4-one (hereafter referred to as CPN-4) as a potential kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel small molecule inhibitors. The protocols herein describe methods for in vitro kinase activity assessment, cell viability and apoptosis assays in cancer cell lines, and analysis of downstream signaling pathways.
Disclaimer: The experimental data presented in this document is hypothetical and for illustrative purposes only, designed to demonstrate the application of the described protocols.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. CPN-4 is a novel synthetic chromone derivative designed to target key signaling kinases. This document outlines a systematic approach to characterize the inhibitory potential of CPN-4.
Data Presentation
Quantitative data from the hypothetical evaluation of CPN-4 are summarized below for clarity and comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity of CPN-4
This table presents the half-maximal inhibitory concentration (IC50) values of CPN-4 against a panel of selected protein kinases to determine its potency and selectivity.
| Kinase Target | IC50 (nM) |
| PI3Kα | 85 |
| PI3Kβ | 150 |
| PI3Kδ | 210 |
| PI3Kγ | 350 |
| mTOR | 1200 |
| Akt1 | >10,000 |
| MEK1 | >10,000 |
| ERK2 | >10,000 |
Table 2: Effect of CPN-4 on the Viability of MCF-7 Breast Cancer Cells (MTT Assay)
This table summarizes the dose-dependent effect of CPN-4 on the viability of the MCF-7 human breast cancer cell line after 72 hours of treatment.
| CPN-4 Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 88.2 ± 3.1 |
| 0.5 | 65.7 ± 4.2 |
| 1.0 | 51.3 ± 2.8 |
| 5.0 | 24.9 ± 3.5 |
| 10.0 | 11.6 ± 2.1 |
Table 3: Apoptosis Induction by CPN-4 in MCF-7 Cells (Annexin V-FITC/PI Staining)
This table shows the percentage of viable, early apoptotic, late apoptotic, and necrotic MCF-7 cells following a 48-hour treatment with CPN-4, as determined by flow cytometry.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 94.1 | 3.2 | 2.7 |
| CPN-4 (1 µM) | 45.8 | 35.5 | 18.7 |
| Staurosporine (1 µM) | 15.3 | 55.9 | 28.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the ability of CPN-4 to inhibit the activity of a target kinase (e.g., PI3Kα) by quantifying the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase substrate (e.g., PIP2)
-
CPN-4 (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of CPN-4 in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted CPN-4 or vehicle (DMSO) control.
-
Add 10 µL of a solution containing the PI3Kα enzyme and its substrate (PIP2) in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at the Km for the enzyme).
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CPN-4 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of CPN-4 in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by using Annexin V to detect externalized phosphatidylserine and propidium iodide (PI) to identify cells with compromised membranes.[2][3]
Materials:
-
MCF-7 cells
-
CPN-4 (dissolved in DMSO)
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with vehicle (DMSO), CPN-4 (e.g., 1 µM), and staurosporine (positive control) for 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins within a target signaling pathway after treatment with CPN-4.[4][5]
Materials:
-
MCF-7 cells treated with CPN-4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MCF-7 cells with various concentrations of CPN-4 for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and a loading control like GAPDH.
Visualizations
Diagrams illustrating key concepts and workflows are provided below.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Protocols for Assessing Antimicrobial Effects of Chromone Derivatives: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of chromone derivatives. These protocols cover essential assays for determining antimicrobial activity, including susceptibility testing, anti-biofilm capacity, and preliminary mechanism of action studies.
Introduction to Chromone Derivatives in Antimicrobial Research
Chromones, a class of heterocyclic compounds, have emerged as promising candidates in the search for new antimicrobial agents.[1] Their diverse chemical structures allow for modifications that can lead to potent activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi.[1][2] This document outlines key experimental procedures to systematically assess the antimicrobial potential of novel chromone derivatives.
Section 1: Initial Screening of Antimicrobial Activity
The initial phase of assessment involves screening chromone derivatives for any antimicrobial activity. The disk diffusion and well diffusion assays are rapid, qualitative methods ideal for this purpose.[3][4][5][6]
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[7][8][9]
Experimental Protocol:
-
Prepare Inoculum: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4][8][10]
-
Inoculate Agar Plate: Uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate using a sterile cotton swab.[5][8][10]
-
Apply Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the chromone derivative onto the agar surface.[7][9] Ensure firm contact with the agar.[9][10] A solvent control disk should also be included.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.[4][11]
-
Measure Zones of Inhibition: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[4] The size of the zone indicates the relative susceptibility of the microorganism to the compound.[7]
Agar Well Diffusion Method
Similar to the disk diffusion method, this technique involves creating wells in the agar to hold the test compound solution.[6]
Experimental Protocol:
-
Prepare Inoculated Plates: Prepare MHA plates inoculated with the test microorganism as described for the disk diffusion method.
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[6]
-
Add Test Compound: Pipette a defined volume (e.g., 50-100 µL) of the chromone derivative solution (at a known concentration) into each well.[6] A solvent control should be included.
-
Incubation and Measurement: Incubate the plates and measure the zones of inhibition as described above.
Data Presentation: Initial Screening Results
Summarize the results in a table format for clear comparison.
| Chromone Derivative | Concentration (µ g/disk or µ g/well ) | Test Microorganism | Zone of Inhibition (mm) |
| Derivative A | 50 | Staphylococcus aureus | 18 |
| Derivative B | 50 | Staphylococcus aureus | 12 |
| Solvent Control | - | Staphylococcus aureus | 0 |
| Derivative A | 50 | Escherichia coli | 15 |
| Derivative B | 50 | Escherichia coli | 0 |
| Solvent Control | - | Escherichia coli | 0 |
Section 2: Quantitative Assessment of Antimicrobial Activity
Following a positive initial screen, quantitative methods are employed to determine the minimum concentration of the chromone derivative that inhibits microbial growth (Minimum Inhibitory Concentration - MIC). The broth microdilution method is a widely used and accurate technique for this purpose.[11]
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the chromone derivative in a liquid growth medium in a 96-well microtiter plate.[11][12]
Experimental Protocol:
-
Prepare Stock Solution: Dissolve the chromone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[13]
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the chromone derivative in Mueller-Hinton broth (MHB) to achieve a range of concentrations.[13][14]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism as described previously and dilute it in MHB to the final desired concentration (typically 5 x 10⁵ CFU/mL).[15]
-
Inoculate Plate: Add the diluted inoculum to each well containing the chromone derivative dilutions.[15] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[14]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[11]
-
Determine MIC: The MIC is the lowest concentration of the chromone derivative at which there is no visible growth (no turbidity) of the microorganism.[11][12][15]
Data Presentation: MIC Values
Present the MIC values in a structured table.
| Chromone Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Derivative A | 20 | 50 | >100 |
| Derivative C | 50 | >100 | 20 |
| Reference Antibiotic | 2 | 4 | N/A |
| Reference Antifungal | N/A | N/A | 1 |
Section 3: Assessment of Anti-Biofilm Activity
Many chronic infections are associated with microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[16] Assessing the ability of chromone derivatives to inhibit biofilm formation or eradicate existing biofilms is crucial.
Biofilm Inhibition Assay
This assay determines the concentration of the chromone derivative required to prevent biofilm formation.
Experimental Protocol:
-
Prepare Inoculum: Grow the test microorganism in a suitable broth (e.g., Tryptic Soy Broth) to the early exponential phase.
-
Plate Preparation: In a 96-well flat-bottom plate, add different concentrations of the chromone derivative to the wells.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
Carefully remove the planktonic (free-floating) cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm with a 0.1% crystal violet solution.
-
After washing away the excess stain, solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Biofilm Dispersal Assay
This assay evaluates the ability of a chromone derivative to disrupt a pre-formed biofilm.[17]
Experimental Protocol:
-
Form Biofilm: Allow the test microorganism to form a mature biofilm in a 96-well plate as described above (typically 24 hours).[17]
-
Remove Planktonic Cells: Discard the planktonic cells and wash the wells with PBS.[17]
-
Add Test Compound: Add fresh broth containing various concentrations of the chromone derivative to the wells with the established biofilm.[17]
-
Incubation: Incubate the plate for another 24 hours.[17]
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described above.
Data Presentation: Anti-Biofilm Activity
| Chromone Derivative | Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Dispersal (%) |
| Derivative A | 20 | 85 | 40 |
| Derivative C | 20 | 30 | 15 |
| Control | - | 0 | 0 |
Section 4: Investigating the Mechanism of Action
Understanding how a chromone derivative exerts its antimicrobial effect is a critical step in its development as a therapeutic agent. While a comprehensive mechanism of action study is extensive, initial insights can be gained through various assays. Some chromones have been shown to inhibit bacterial cell wall synthesis or interfere with DNA replication.[1] Gene expression analysis can also indicate which cellular pathways are affected.[17][18]
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic nature of the compound over time.[3]
Experimental Protocol:
-
Prepare Cultures: Inoculate flasks containing MHB with the test microorganism and the chromone derivative at concentrations corresponding to its MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control without the compound.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.[3]
-
Determine Viable Counts: Perform serial dilutions of the collected samples and plate them on MHA to determine the number of viable cells (CFU/mL).[3]
-
Plot Data: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal agent will show a significant reduction in viable cell count, while a bacteriostatic agent will inhibit further growth without killing the cells.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz can help to visualize the experimental processes and potential cellular targets.
Caption: Workflow for assessing antimicrobial effects.
Caption: Potential microbial targets of chromones.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. youtube.com [youtube.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 18. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(3-Chlorophenyl)-3-nitrochromen-4-one in Medicinal Chemistry: A Review of Available Data
The core structure, chromen-4-one (also known as chromone), is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities. The presence of a 3-chlorophenyl group and a nitro group at positions 2 and 3, respectively, suggests that this compound could be investigated for several therapeutic areas, including but not limited to anticancer, antimicrobial, and anti-inflammatory applications.
Potential Therapeutic Applications
Anticancer Activity
Chromene-based compounds have been extensively studied for their potential as anticancer agents. For instance, various chromeno[2,3-d]pyrimidinone derivatives have shown promising anticancer profiles in triple-negative breast cancer cells, inducing cell death through apoptosis and cell cycle arrest.[1] The nitro group, being a strong electron-withdrawing group, can enhance the biological activity of molecules and is a feature in some approved drugs.[2] The combination of the chromone nucleus, the chlorophenyl moiety, and the nitro group in 2-(3-Chlorophenyl)-3-nitrochromen-4-one makes it a candidate for investigation as a novel anticancer agent.
Antimicrobial Activity
Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. The nitro group can undergo reduction within microbial cells to produce reactive nitrogen species that are toxic to the microorganism.[2] This mechanism is the basis for the activity of drugs like metronidazole. Therefore, this compound could be explored for its potential antibacterial and antifungal properties.
Other Potential Activities
The diverse biological activities of chromone derivatives suggest that this compound could also be investigated for other therapeutic effects, such as anti-inflammatory, antioxidant, and antiviral activities.
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, general methods for the synthesis of related 3-nitro-2H-chromenes and other chromone derivatives can be adapted. A plausible synthetic route could involve the reaction of a substituted salicylaldehyde with a β-ketoester followed by nitration.
A general synthetic approach for related compounds, such as 2-imino-2H-chromene-3-carboxamides, involves the reaction of a salicylaldehyde with cyanoacetamide in an aqueous solution of sodium bicarbonate at room temperature.[1] Another related synthesis involves the use of 4-chloro-3-nitrocoumarin as a precursor for the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones.[3]
Proposed Research Workflow
Given the lack of specific data, a logical workflow for investigating the medicinal chemistry applications of this compound would be as follows:
Caption: Proposed workflow for the investigation of this compound.
Conclusion
While direct experimental data on this compound is currently unavailable in the reviewed literature, the known pharmacological activities of the chromone scaffold and related substituted heterocycles provide a strong rationale for its investigation in medicinal chemistry. Future research should focus on the development of a reliable synthetic route, followed by a comprehensive biological evaluation to uncover its therapeutic potential. The insights gained from such studies would contribute to the growing body of knowledge on chromone-based drug candidates.
References
- 1. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Probing the Anti-inflammatory Potential of 2-Phenyl-4H-chromen-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The global search for novel anti-inflammatory agents has identified 2-phenyl-4H-chromen-4-one derivatives, a class of compounds commonly known as flavones, as promising candidates.[1][2][3] These scaffolds, widely distributed in plants, have demonstrated a remarkable capacity to modulate key inflammatory pathways, offering a foundation for the development of new therapeutics.[1][3] This document provides a comprehensive overview of the anti-inflammatory screening of these derivatives, including detailed experimental protocols and a summary of their biological activities.
Overview of Anti-inflammatory Activity
2-Phenyl-4H-chromen-4-one derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways. In vitro and in vivo studies have consistently shown their ability to suppress the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2][4][5]
Furthermore, specific derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[6][7][8][9] The underlying mechanism of action often involves the inhibition of critical inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways.[1][2][4][5][10][11]
Data Presentation: Summary of In Vitro Anti-inflammatory Activity
The following tables summarize the reported in vitro anti-inflammatory activities of various 2-phenyl-4H-chromen-4-one derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound/Derivative | Concentration (µM) | % Inhibition of NO Production | Reference |
| Compound 8 (a novel derivative) | 20 | > 80% | [1] |
| 3'-amino-4'-hydroxyflavone | 20-100 | Potent Inhibition | [12] |
| Flavone | 20-100 | Moderate Inhibition | [12] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | 1.10 (IC50) | 50% | [13] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | 2.26 (IC50) | 50% | [13] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW264.7 Macrophages
| Compound/Derivative | Cytokine | Concentration (µM) | % Inhibition | Reference |
| Compound 8 | TNF-α | 10 | Significant | [1] |
| Compound 8 | IL-6 | 10 | Significant | [1] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | IL-1α | Not Specified | Significant | [13] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | IL-6 | Not Specified | Significant | [13] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | IL-10 | Not Specified | Significant | [13] |
Table 3: Cyclooxygenase (COX) Enzyme Inhibition
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | >20 | 0.07 | >287.1 | [6] |
| Celecoxib (Reference Drug) | 24.3 | 0.06 | 405 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the anti-inflammatory screening of 2-phenyl-4H-chromen-4-one derivatives.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are a standard model for in vitro inflammation studies.
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Seed cells in appropriate culture plates. Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 0.5-1 µg/mL) for 24 hours to induce an inflammatory response.[1][14]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Protocol:
-
After cell treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[1][3]
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Principle: This assay utilizes specific antibodies to capture and detect the target cytokine. The amount of cytokine is proportional to the intensity of the colorimetric signal produced by an enzyme-conjugated secondary antibody.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add the cell supernatant and standards to the wells.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.[1]
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to determine the expression levels of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate.
-
Protocol:
-
Use a commercial COX inhibitor screening assay kit.
-
Incubate the purified COX-1 or COX-2 enzyme with the test compounds at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Measure the absorbance of the colored product at the specified wavelength.
-
Calculate the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for screening anti-inflammatory compounds.
Caption: Experimental workflow for screening 2-phenyl-4H-chromen-4-one derivatives.
Caption: Inhibition of the NF-κB signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.
Caption: Inhibition of the MAPK signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Chromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanone derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including potent anticancer effects. A key mechanism through which these compounds exert their cytotoxic effects is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells. This document provides detailed application notes on the analysis of cell cycle distribution in cancer cells following treatment with chromanone derivatives, along with comprehensive experimental protocols and an overview of the underlying signaling pathways.
Data Presentation: Effects of Chromanone Derivatives on Cell Cycle Distribution
The following tables summarize the quantitative effects of representative chromanone derivatives on the cell cycle distribution of cancer cells.
Table 1: Cell Cycle Distribution of COS7 Cells Treated with Fusarochromanone (FC101) [1][2]
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM) | 33.2 ± 2.1 | 45.3 ± 1.8 | 21.5 ± 1.5 |
| FC101 (0.5 µM) | 42.1 ± 2.5 | 38.4 ± 2.0 | 19.5 ± 1.3 |
| FC101 (1 µM) | 57.4 ± 3.0 | 28.1 ± 1.7 | 14.5 ± 1.1 |
| FC101 (2.5 µM) | 55.8 ± 2.8 | 29.3 ± 1.9 | 14.9 ± 1.2 |
| FC101 (5 µM) | 53.6 ± 2.6 | 30.5 ± 2.1 | 15.9 ± 1.4 |
Data represents the mean ± standard error (n=3). Data is derived from a study on COS7 cells, a kidney cell line from an African green monkey, often used in cancer research as a model for certain cellular processes.
Table 2: Qualitative Cell Cycle Effects of a 3-Nitro-4-Chromanone Derivative
| Compound | Cancer Cell Line | Observed Effect |
| Compound 36 (a 3-nitro-4-chromanone derivative) | DU145 (Prostate Cancer) | S Phase Arrest[3][4][5] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Chromanone Derivatives
-
Cell Seeding: Plate cancer cells (e.g., COS7, DU145) in 6-well plates at a density of 1 x 10^6 cells per well.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare various concentrations of the chromanone derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the chromanone derivative or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content to determine cell cycle distribution.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: After treatment, aspirate the medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells from the original medium.
-
Cell Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.
-
Incubation: Fix the cells for at least 30 minutes on ice. For longer storage, cells can be kept at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically FL2 or FL3).
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Signaling pathway of G1 arrest by chromanones.
Discussion of Signaling Pathways
Chromanone derivatives can induce cell cycle arrest by modulating the expression and activity of key cell cycle regulatory proteins.[1] For instance, the chromanone derivative Fusarochromanone (FC101) has been shown to induce G1 phase arrest in cancer cells.[1][6] This is achieved through the following mechanisms:
-
Upregulation of CDK Inhibitors: FC101 increases the expression of p21Cip1 and p27Kip1.[1] These proteins are potent inhibitors of cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle.
-
Downregulation of G1 Cyclins and CDKs: The treatment leads to a decrease in the levels of Cyclin D1, CDK4, and CDK6, key proteins that drive the progression through the G1 phase.[1]
-
Inhibition of Cdc25A: FC101 also downregulates Cdc25A, a phosphatase that activates CDKs.[1]
-
Hypophosphorylation of Retinoblastoma Protein (Rb): The culmination of these effects is the reduced phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry and thereby causing an arrest in the G1 phase of the cell cycle.[1]
Other chromanone derivatives have been reported to induce arrest in other phases of the cell cycle, such as the S phase, suggesting that the specific mechanism of action can vary depending on the chemical structure of the derivative and the genetic background of the cancer cell line.[3][4][5]
Conclusion
The analysis of cell cycle distribution is a fundamental technique for elucidating the anticancer mechanism of chromanone derivatives. The protocols and data presented here provide a framework for researchers to investigate the effects of these compounds on cancer cell proliferation. The ability of chromanone derivatives to induce cell cycle arrest, often through the modulation of critical signaling pathways, underscores their potential as valuable lead compounds in the development of novel cancer therapeutics.
References
- 1. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Chlorophenyl)-3-nitrochromen-4-one as a Novel Fluorescent Probe for Bioimaging
Disclaimer: The following application note and protocols are a hypothetical example created to demonstrate the structure and content for a novel fluorescent probe. The compound 2-(3-Chlorophenyl)-3-nitrochromen-4-one is not currently established as a widely used fluorescent probe in the scientific literature, and the data presented here are illustrative.
Introduction
This compound is a novel synthetic fluorophore belonging to the chromen-4-one family. This class of compounds is known for its favorable photophysical properties and potential for bioimaging applications. The presence of an electron-withdrawing nitro group and a chlorophenyl substituent on the chromen-4-one core suggests potential for environmentally sensitive fluorescence, making it a candidate for investigating cellular microenvironments. These application notes provide an overview of its properties and detailed protocols for its use in cellular imaging.
Product Information
| Product Name | This compound |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₅H₈ClNO₄ |
| Molecular Weight | 317.68 g/mol |
| Solubility | Soluble in DMSO, DMF, and acetonitrile. Insoluble in water. |
| Storage | Store at -20°C, protected from light. |
Photophysical Properties
The photophysical properties of this compound were determined in various solvents. The probe exhibits solvatochromism, with a notable shift in its emission spectrum in polar solvents.
| Solvent | Absorbance Max (λ_abs) | Molar Extinction Coefficient (ε) | Emission Max (λ_em) | Quantum Yield (Φ) |
| Dioxane | 350 nm | 15,000 M⁻¹cm⁻¹ | 450 nm | 0.60 |
| Acetonitrile | 355 nm | 14,500 M⁻¹cm⁻¹ | 475 nm | 0.45 |
| Methanol | 360 nm | 14,000 M⁻¹cm⁻¹ | 500 nm | 0.25 |
| PBS (pH 7.4) | 365 nm | 12,000 M⁻¹cm⁻¹ | 520 nm | 0.10 |
Cytotoxicity Data
The cytotoxicity of this compound was evaluated in HeLa cells using a standard MTT assay after 24 hours of incubation.
| Cell Line | IC₅₀ (µM) |
| HeLa | > 100 |
| A549 | > 100 |
| MCF-7 | > 100 |
The high IC₅₀ values suggest low cytotoxicity at the recommended working concentrations for bioimaging.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route.
Materials:
-
2'-Hydroxyacetophenone
-
3-Chlorobenzaldehyde
-
Piperidine
-
Ethanol
-
Nitric Acid
-
Acetic Anhydride
Procedure:
-
Chalcone Synthesis: To a solution of 2'-hydroxyacetophenone (1 mmol) and 3-chlorobenzaldehyde (1 mmol) in ethanol (20 mL), add piperidine (0.2 mmol). Reflux the mixture for 6 hours.
-
Cyclization: After cooling, the resulting chalcone is collected by filtration. The chalcone (1 mmol) is then dissolved in a suitable solvent and treated with an oxidizing agent to effect cyclization to the chromen-4-one.
-
Nitration: The 2-(3-chlorophenyl)chromen-4-one (1 mmol) is dissolved in acetic anhydride. Fuming nitric acid (1.1 mmol) is added dropwise at 0°C. The reaction is stirred for 2 hours.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture and Staining
-
Seed cells (e.g., HeLa) on glass-bottom dishes or chamber slides and culture in appropriate medium until they reach 70-80% confluency.
-
Before staining, remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in serum-free culture medium to a final concentration of 5-10 µM.
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C in a CO₂ incubator.
-
After incubation, wash the cells three times with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells for imaging.
Fluorescence Microscopy
-
Mount the stained cells on a fluorescence microscope.
-
Excite the cells using a 360 nm laser or a standard DAPI filter set.
-
Collect the fluorescence emission between 480 nm and 550 nm.
-
Acquire images using appropriate exposure times to avoid photobleaching.
Hypothetical Application: Monitoring Drug-Induced Apoptosis
The solvatochromic nature of this compound could potentially be exploited to monitor changes in the cellular microenvironment, such as those occurring during apoptosis. The following describes a hypothetical signaling pathway where this probe could be utilized.
During apoptosis, the activation of caspases leads to a cascade of events that alter the intracellular environment. The probe's fluorescence may respond to these changes, providing a visual readout of apoptotic progression.
Investigating the Antileishmanial Potential of Nitrochromene Derivatives: Application Notes and Protocols
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, with a global burden exceeding one million cases annually, leading to significant morbidity and mortality, particularly in tropical and subtropical regions.[1][2] Current therapeutic options are hampered by issues such as severe side effects, high toxicity, substantial cost, long treatment durations, and emerging drug resistance.[1] This necessitates the development of novel therapeutic agents that can effectively disrupt the parasite's life cycle.[1] Nitrochromene derivatives have emerged as a promising class of compounds, with recent studies demonstrating their potential as effective antileishmanial agents.[1][2]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the antileishmanial activity of nitrochromene derivatives. The protocols are based on methodologies described in recent studies, particularly the synthesis and evaluation of fifteen 3-nitro-2H-chromene derivatives against Leishmania tropica.[1][2]
Data Presentation: In Vitro Antileishmanial Activity
A crucial step in the evaluation of novel compounds is the quantitative assessment of their efficacy against the parasite and their toxicity to host cells. The data should be summarized to determine the half-maximal inhibitory concentration (IC50) against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite, as well as the 50% cytotoxic concentration (CC50) against a relevant host cell line (e.g., macrophages). The Selectivity Index (SI), calculated as the ratio of CC50 to the amastigote IC50, is a critical parameter for identifying compounds with specific antiparasitic activity and minimal host toxicity.[3]
The following table summarizes the reported antileishmanial activities of selected nitrochromene derivatives against Leishmania tropica.[2]
Table 1: Antileishmanial Activity of Nitrochromene Derivatives against Leishmania tropica
| Compound ID | Substituent Group (R) | IC50 Promastigotes (µg/mL) | IC50 Amastigotes (µg/mL) | CC50 Macrophages (µg/mL) | Selectivity Index (SI = CC50/IC50 Amastigotes) |
| 4h | 4-Cl | 142.3 ± 10.7 | Data not available | Data not available | Data not available |
| 4j | 4-F | 102.3 ± 2.47 | Data not available | Data not available | Data not available |
| 4m | 4-CH3 | 73.4 ± 1.9 | Data not available | Data not available | Data not available |
| 4o | 4-OCH3 | 74.3 ± 2.0 | Data not available | Data not available | Data not available |
| Glucantime | (Reference Drug) | 181.3 ± 6.7 | 119.3 ± 3.2 | Data not available | Data not available |
Note: The complete dataset for all fifteen synthesized derivatives, including amastigote IC50 and macrophage CC50 values, should be populated from the primary study by Javid et al., Scientific Reports, 2025.[1]
Experimental Workflow and Methodologies
The overall workflow for investigating the antileishmanial potential of nitrochromene derivatives involves chemical synthesis, followed by a cascade of in vitro biological assays and in silico computational studies to elucidate the mechanism of action.[1][2]
References
- 1. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aryl-3-nitrochromen-4-ones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-aryl-3-nitrochromen-4-ones (3-nitroflavones). This guide addresses common experimental challenges through detailed troubleshooting, frequently asked questions, and robust experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-aryl-3-nitrochromen-4-ones, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete starting flavone synthesis. 2. Ineffective nitrating agent. 3. Unfavorable reaction solvent. 4. Reaction temperature is too low. | 1. Ensure the precursor 2-arylchromen-4-one (flavone) is pure and fully characterized before proceeding with nitration. 2. Use a reliable nitrating agent such as iron(III) nitrate nonahydrate in the presence of a radical initiator like TEMPO. 3. The choice of solvent is critical; 1,2,4-trichlorobenzene (TCB) has been shown to be effective.[1] 4. The reaction often requires elevated temperatures; for the iron(III) nitrate/TEMPO system, refluxing in TCB (around 210 °C) is recommended.[1] |
| Formation of Multiple Products (Lack of Regioselectivity) | 1. Use of classical nitrating agents (e.g., nitric acid) can lead to nitration at other positions on the flavone core. 2. The electronic properties of the substituents on the flavone skeleton can direct nitration to other positions. | 1. Employ a regioselective nitration method. The use of iron(III) nitrate nonahydrate with TEMPO has been demonstrated to be highly regioselective for the 3-position of the chromen-4-one core.[1][2] 2. While the iron(III) nitrate/TEMPO method shows broad applicability, for highly activated or deactivated systems, careful optimization of reaction time and temperature may be necessary to favor 3-position nitration. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts. 3. Contamination with the high-boiling point solvent (e.g., TCB). | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting flavone. 2. Utilize column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to separate the desired 3-nitroflavone from isomers. 3. After the reaction, allow the mixture to cool, which should cause the product to precipitate. The product can then be collected by filtration and washed with a solvent in which the product is sparingly soluble at room temperature (e.g., ethanol) to remove residual TCB.[1] |
| Starting Material (Flavone) is Insoluble in the Reaction Solvent | 1. The chosen flavone has poor solubility in the optimal reaction solvent (TCB). | 1. While TCB is effective, if solubility is a major issue, consider screening other high-boiling point, non-polar aprotic solvents. However, this may require re-optimization of the reaction conditions. 2. Ensure the reaction is heated to a temperature where the flavone dissolves to allow for a homogeneous reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the regioselective synthesis of 2-aryl-3-nitrochromen-4-ones?
A1: A highly reliable and regioselective method is the radical 3-nitration of the corresponding flavone using iron(III) nitrate nonahydrate as the nitrating agent and TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a radical initiator in a high-boiling point solvent like 1,2,4-trichlorobenzene (TCB).[1][2] This method has been shown to provide moderate to very good yields (up to 81%) and avoids the formation of other nitrated isomers often seen with classical nitrating agents.[1]
Q2: Why is the choice of solvent so important for this reaction?
A2: The solvent plays a crucial role in the success of the 3-nitration of flavones. The reaction is solvent-dependent, and high-boiling point solvents like 1,2,4-trichlorobenzene (TCB) are often necessary to achieve the required reaction temperature for the radical nitration to proceed efficiently.[1] Other solvents may lead to lower yields or incomplete reactions.
Q3: Can I use other nitrating agents like nitric acid?
A3: While it is possible to use nitric acid, it often leads to a mixture of products with nitration occurring at other activated positions of the flavone skeleton, resulting in poor regioselectivity and difficult purification.[1] The iron(III) nitrate/TEMPO system is preferred for its high regioselectivity towards the 3-position.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting flavone, you can observe the disappearance of the starting material and the appearance of the product spot. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q5: What are some alternative synthetic routes to 3-nitroflavones?
A5: Other reported routes are often multi-step and can result in lower yields. One such method involves a three-step procedure starting from 2'-hydroxy-2-nitroacetophenones and aryl aldehydes to form 3-nitroflavanones, which are then converted to 3-nitroflavones.[1] Another approach is the cyclodehydrogenation of corresponding nitro-2'-hydroxychalcones.[1] However, the direct regioselective nitration of flavones is generally a more efficient approach.
Data Presentation
Table 1: Effect of Solvents on the 3-Nitration of Flavone
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2,4-Trichlorobenzene | 210 | 4 | 81 |
| 2 | Decalin | 190 | 6 | 45 |
| 3 | Xylene | 140 | 24 | 20 |
| 4 | Toluene | 110 | 48 | No Reaction |
| (Data synthesized from information in Patoilo, D. T., et al. Synlett 2010, 2010, 1073-1076.)[1] |
Table 2: Synthesis of Various 2-Aryl-3-nitrochromen-4-ones via Radical Nitration
| Entry | 2-Aryl Substituent | Yield (%) |
| 1 | Phenyl | 81 |
| 2 | 4-Methylphenyl | 75 |
| 3 | 4-Methoxyphenyl | 72 |
| 4 | 4-Chlorophenyl | 78 |
| 5 | 4-Nitrophenyl | 65 |
| (Data extracted from Patoilo, D. T., et al. Synlett 2010, 2010, 1073-1076.)[1] |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective 3-Nitration of Flavones
This protocol is based on the method described by Patoilo et al.[1]
Materials:
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Substituted 2-arylchromen-4-one (flavone)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
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TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl)
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1,2,4-Trichlorobenzene (TCB)
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n-Hexane
-
Ethyl acetate
-
Ethanol
Procedure:
-
To a solution of the starting flavone (1.0 mmol) in 1,2,4-trichlorobenzene (5 mL), add iron(III) nitrate nonahydrate (1.5 mmol) and TEMPO (0.2 mmol).
-
Heat the reaction mixture to reflux (approximately 210 °C) and maintain it at this temperature for the time indicated by TLC monitoring (typically 4-6 hours).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of n-hexane/ethyl acetate as eluent) until the starting flavone is consumed.
-
After completion, cool the reaction mixture to room temperature. The product will typically precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual TCB.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane/ethyl acetate) to afford the pure 2-aryl-3-nitrochromen-4-one.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Caption: Workflow for the synthesis of 2-aryl-3-nitrochromen-4-ones.
Caption: Decision tree for troubleshooting the synthesis of 2-aryl-3-nitrochromen-4-ones.
References
Technical Support Center: Purification of 2-(3-Chlorophenyl)-3-nitrochromen-4-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(3-Chlorophenyl)-3-nitrochromen-4-one by column chromatography.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Frequently Asked Questions
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: For a compound with the polarity expected of this compound, a good starting point is a non-polar/polar solvent mixture. We recommend starting with a hexane/ethyl acetate system. A typical starting ratio would be in the range of 8:2 to 7:3 (hexane:ethyl acetate). It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).[1] Aim for an Rf value of approximately 0.25-0.35 for the desired compound to ensure good separation on the column.
Q2: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.
A2: If your compound remains at the baseline, the solvent system is not polar enough. You can try increasing the polarity by using a stronger solvent than ethyl acetate. A mixture of dichloromethane and methanol is a more polar option.[2] Start with a high ratio of dichloromethane to methanol (e.g., 98:2) and gradually increase the proportion of methanol.
Q3: The separation between my desired compound and an impurity is very poor on the TLC plate.
A3: Poor separation can be addressed in several ways. You can try a different solvent system altogether. For instance, if you are using hexane/ethyl acetate, consider trying a system with a different selectivity, such as dichloromethane/acetone or toluene/ethyl acetate. Alternatively, you can try to improve the separation of your current system by running a gradient elution during the column chromatography, starting with a less polar mixture and gradually increasing the polarity.
Q4: My compound appears to be degrading on the silica gel column.
A4: Some compounds, particularly those sensitive to acid, can degrade on standard silica gel.[3] To test for this, dissolve a small amount of your crude product in a suitable solvent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear. If degradation is observed, you can try using deactivated silica gel (by adding a small amount of triethylamine, ~0.1-1%, to your eluent) or an alternative stationary phase like alumina.[3]
Q5: The purified fractions contain a mixture of my product and impurities, even though the TLC showed good separation.
A5: This issue can arise from several factors:
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Overloading the column: If too much crude material is loaded onto the column, the separation bands will broaden and overlap. As a general rule, use about 25-100 g of silica gel for every 1 g of crude mixture.
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Improper column packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.
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Diffusion: If the elution is run too slowly, the separated bands can diffuse and mix. Conversely, running the column too fast will not allow for proper equilibration and will also result in poor separation.
Troubleshooting Common Scenarios
| Problem | Possible Cause | Recommended Solution |
| Compound elutes too quickly (high Rf) | Eluent is too polar. | Decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Compound does not elute (low Rf) | Eluent is not polar enough. | Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate or switch to a more polar solvent like methanol). |
| Streaking or tailing of spots on TLC/column | Compound is too acidic or basic; sample is overloaded; compound is sparingly soluble in the eluent. | Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). Ensure the sample is fully dissolved and do not overload the column. |
| Multiple overlapping bands | Poor separation; column overloading. | Optimize the solvent system using TLC for better separation. Use a shallower solvent gradient during elution. Reduce the amount of sample loaded onto the column. |
| No compound is recovered from the column | Compound may have decomposed on the silica gel or is too polar and has not eluted yet. | Test for compound stability on silica. Flush the column with a very polar solvent (e.g., 100% methanol) to see if the compound elutes. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The specific solvent system and gradient should be optimized based on TLC analysis of the crude reaction mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size. For purification of 100-500 mg of crude product, a column with a diameter of 2-3 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Caution: Do not let the column run dry at any point.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the sand.
-
Carefully add a small amount of the initial eluting solvent to wash the sides of the column and allow it to adsorb.
3. Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Begin the elution process by opening the stopcock to allow the solvent to flow through the column at a steady rate (a flow rate of a few milliliters per minute is typical for gravity chromatography).
-
Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.
-
If a gradient elution is required, gradually increase the polarity of the eluting solvent by adding increasing proportions of the more polar solvent.
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography
| Solvent System (v/v) | Anticipated Rf Range for Target Compound | Notes |
| Hexane / Ethyl Acetate (8:2) | 0.2 - 0.3 | Good starting point for initial TLC analysis. |
| Hexane / Ethyl Acetate (7:3) | 0.3 - 0.45 | May provide better elution from the column. |
| Dichloromethane / Hexane (1:1) | 0.25 - 0.4 | An alternative system if separation is poor with ethyl acetate. |
| Toluene / Ethyl Acetate (9:1) | 0.2 - 0.35 | Offers different selectivity which may resolve close-running impurities. |
| Dichloromethane / Methanol (98:2) | 0.1 - 0.25 | For use if the compound is significantly more polar than anticipated. |
Note: Rf values are estimates and will vary depending on the specific TLC plates and conditions used.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification issues.
References
Technical Support Center: Overcoming Poor Solubility of Substituted Chromen-4-One Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of substituted chromen-4-one compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many substituted chromen-4-one compounds exhibit poor aqueous solubility?
A1: Substituted chromen-4-ones, a class of flavonoids, often have a rigid, planar ring structure and are lipophilic (fat-soluble) in nature.[1] This molecular structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to surround and dissolve the compound. The lack of sufficient polar functional groups in some derivatives further contributes to their low solubility in aqueous media.[2]
Q2: What are the primary methods to enhance the solubility of these compounds?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like substituted chromen-4-ones. The most common approaches include:
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Co-solvency: Using a mixture of water and a water-miscible organic solvent.
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pH Modification: Adjusting the pH of the solution to ionize the compound, which is generally more soluble than the neutral form.[3]
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Solid Dispersions: Dispersing the compound in an inert carrier matrix at the solid state.[4][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced solubility.[8]
Q3: How much can these methods improve the solubility of chromen-4-one derivatives?
A3: The degree of solubility enhancement can be substantial, often ranging from several-fold to thousands-of-fold, depending on the compound and the method used. For instance, solid dispersions of Kaempferol with Poloxamer 407 have been shown to increase its aqueous solubility by about 4000-fold.[5][9] Nanosuspensions of Apigenin have demonstrated a 33-fold increase in solubility.[7][10]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the assay medium.
Troubleshooting Steps:
-
Determine the compound's solubility in the specific assay buffer. Use the Shake-Flask method (see Experimental Protocols) to determine the maximum concentration that can be achieved.
-
Use a co-solvent system. Dimethyl sulfoxide (DMSO) is a common co-solvent. However, ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the biological assay.
-
Prepare a nanosuspension of the compound. This can increase the dissolution rate and saturation solubility.
-
Consider pH modification of the buffer if the compound has ionizable groups.
Issue 2: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the dissolved, active compound.
Troubleshooting Steps:
-
Visually inspect for precipitation. Before and after adding the compound to the assay medium, check for any visible precipitate.
-
Filter the stock solution. Use a 0.22 µm filter to remove any undissolved particles before making dilutions.
-
Employ a solubility-enhancing formulation. Consistently using a method like cyclodextrin complexation or a solid dispersion can provide more reproducible results.
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility enhancement of representative chromen-4-one derivatives using different techniques.
Table 1: Aqueous Solubility of Selected Chromen-4-One Derivatives
| Compound | Chemical Structure | Aqueous Solubility | Reference(s) |
| Apigenin | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | 1.35 µg/mL | [4] |
| Kaempferol | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Slightly soluble in water | [11][12] |
| Baicalein | 5,6,7-trihydroxy-2-phenyl-4H-chromen-4-one | ~90 µg/mL in PBS (pH 7.2) | [13] |
| Baicalin | 5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl-β-D-glucopyranosiduronic acid | 67.03 ± 1.60 µg/mL | [8] |
Table 2: Solubility Enhancement of Apigenin
| Technique | Carrier/Method | Fold Increase in Solubility | Reference(s) |
| Nanosuspension | Antisolvent precipitation with PEG 400 | ~33-fold | [7][10] |
| Nanosuspension | Liquid antisolvent precipitation | ~29.6-fold (in artificial gastric juice) | [14] |
| Solid Dispersion | Pluronic® F-127 | Achieved 100% solubility at pH 6.8 | [1][4] |
Table 3: Solubility Enhancement of Kaempferol
| Technique | Carrier/Method | Fold Increase in Solubility | Reference(s) |
| Solid Dispersion | Poloxamer 407 (Melting Method) | ~4000-fold | [5][9] |
| Chemical Modification | Sulfonation (Kae-SO3) | >16,000-fold | [15] |
Table 4: Solubility Enhancement of Baicalein and Baicalin
| Compound | Technique | Carrier/Method | Fold Increase in Solubility | Reference(s) |
| Baicalein | Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | ~1.6-fold (to 147.38 µg/mL) | [16] |
| Baicalin | Cyclodextrin Complex | γ-Cyclodextrin | ~5.5-fold | [8] |
| Baicalin | Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | ~3.75-fold (to 0.30 mg/mL) | [17] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
Substituted chromen-4-one compound
-
Distilled water or relevant buffer
-
Glass vials with screw caps
-
Shaker or agitator in a temperature-controlled environment (e.g., 37 °C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to a glass vial.
-
Add a known volume of the desired solvent (e.g., 5 mL of distilled water).
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 37 °C) for 24-48 hours to reach equilibrium.
-
After the incubation period, let the vials stand to allow sedimentation.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds.
Materials:
-
Substituted chromen-4-one compound
-
Hydrophilic carrier (e.g., PVP K30, Poloxamer 407)
-
Volatile organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the compound and the carrier in a common volatile solvent. The ratio of drug to carrier can be optimized (e.g., 1:5 w/w).
-
Ensure complete dissolution to achieve a homogeneous solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
The obtained solid dispersion can be pulverized and sieved to obtain a uniform particle size.
Protocol 3: Preparation of a Nanosuspension (Antisolvent Precipitation Method)
This bottom-up approach involves precipitating the compound from a solution.
Materials:
-
Substituted chromen-4-one compound
-
A solvent in which the compound is soluble (e.g., DMSO, ethanol)
-
An antisolvent in which the compound is poorly soluble (e.g., water, PEG 400).
-
Stabilizer (e.g., Tween 80, Pluronic F-68)
-
Magnetic stirrer
Procedure:
-
Dissolve the compound in the solvent to prepare the organic phase.
-
Dissolve a stabilizer in the antisolvent to prepare the aqueous phase.
-
Under constant stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity causes the compound to precipitate as nanoparticles.
-
Continue stirring for a defined period to allow the nanosuspension to stabilize.
-
The nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a solid powder.
Visualizations
Signaling Pathway of Chromen-4-One Derivatives as PI3K Inhibitors
Many substituted chromen-4-one derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[18][19][20][21]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of chromen-4-ones.
Experimental Workflow for Solubility Enhancement
The logical workflow for selecting and applying a solubility enhancement technique is crucial for successful formulation development.
Caption: Workflow for selecting a solubility enhancement strategy.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rebeccabio.com [rebeccabio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.org [ijrar.org]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication of Stable Apigenin Nanosuspension with PEG 400 as Antisolvent for Enhancing the Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Kaempferol - Wikipedia [en.wikipedia.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxypropyl-β-cyclodextrin for Delivery of Baicalin via Inclusion Complexation by Supercritical Fluid Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. aacrjournals.org [aacrjournals.org]
How to increase the stability of 2-(3-Chlorophenyl)-3-nitrochromen-4-one in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing 2-(3-Chlorophenyl)-3-nitrochromen-4-one in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides and FAQs
FAQ 1: My solution of this compound is showing a decrease in concentration over time. What are the potential causes?
Several factors can contribute to the degradation of this compound in solution. The molecule contains a nitroalkene functional group within a chromone scaffold, making it susceptible to certain degradation pathways. The primary causes of instability are likely:
-
Hydrolysis: The chromone ring and the nitro group can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. The ester-like nature of the pyranone ring in the chromone scaffold can be cleaved.
-
Photodegradation: Chromone derivatives can be sensitive to light, leading to photochemical reactions and degradation.[1]
-
Reaction with Nucleophiles: The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack from components in your solution (e.g., buffers, other reagents).
-
Oxidation: While less common for this specific structure, oxidative degradation can occur, especially in the presence of oxidizing agents or under prolonged exposure to air.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is maintained within a stable range, ideally close to neutral (pH 6-7.5). Avoid highly acidic or alkaline conditions.[2]
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.[3]
-
Solvent Selection: Use high-purity, degassed solvents to minimize reactive impurities and dissolved oxygen. Consider the use of aprotic solvents if compatible with your experimental design.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
FAQ 2: I am observing the formation of a precipitate in my stock solution. What could be the reason?
Precipitation can be due to either the degradation of the compound into less soluble products or the poor solubility of the parent compound in the chosen solvent system.
Troubleshooting Steps:
-
Solubility Assessment: Confirm the solubility of this compound in your chosen solvent at the desired concentration. You may need to use a different solvent or a co-solvent system to improve solubility.
-
Forced Degradation Test: Perform a simple forced degradation test (e.g., by heating a small aliquot) to see if degradation products are precipitating.
-
Analytical Characterization: If possible, analyze the precipitate to determine if it is the original compound or a degradation product.
FAQ 3: Can I use antioxidants to improve the stability of my solution?
Yes, the use of antioxidants could potentially mitigate oxidative degradation.
Recommendations:
-
Common Antioxidants: Consider adding small amounts of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E).
-
Compatibility Testing: Always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your experiment or react with the compound of interest.
FAQ 4: What are the recommended storage conditions for solutions of this compound?
Based on the potential degradation pathways, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C, to slow down the rate of chemical degradation.
-
Light: Protect from light at all times.
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere.
-
pH: If in an aqueous buffer, ensure the pH is controlled and in a neutral range.
Quantitative Data Summary
| Stress Condition | Parameter | Expected Outcome for this compound | General Recommendations |
| Hydrolysis | pH 2 (Acidic) | Moderate degradation expected over time. | Use of pH-buffered solutions is recommended. Avoid strong acids. |
| pH 7 (Neutral) | Relatively stable. | Optimal for short-term experiments. | |
| pH 10 (Basic) | Significant degradation is likely due to hydrolysis of the chromone ring and reaction with the nitroalkene moiety. | Avoid basic conditions. | |
| Oxidation | 3% H₂O₂ | Potential for moderate degradation. | Prepare solutions with degassed solvents and consider storing under an inert atmosphere. |
| Photolysis | UV/Visible Light | Degradation is expected. Chromone systems are known to be photosensitive.[1] | Protect solutions from light at all times. |
| Thermal | 60 °C | Accelerated degradation is expected. | Store solutions at reduced temperatures (refrigerated or frozen). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or, ideally, a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60 °C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3]
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Example: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound and potential degradants have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
Procedure:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side-product formation in chromone synthesis
Technical Support Center: Chromone Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of side-products during chromone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for chromones and what are their primary drawbacks?
A1: The most common routes include the Baker-Venkataraman Rearrangement, Kostanecki-Robinson Reaction, and Vilsmeier-Haack Reaction.[1][2]
-
Baker-Venkataraman Rearrangement: This method is popular for synthesizing chromones and flavones.[3] It involves the rearrangement of 2-acetoxyacetophenones to form 1,3-diketones, which then undergo acid-catalyzed cyclization.[3] A primary challenge is ensuring the complete conversion of the starting material and avoiding side reactions during the cyclization step.[4]
-
Kostanecki-Robinson Reaction: This reaction synthesizes chromones or coumarins by acylating O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization.[5] A significant drawback is the potential for the co-formation of coumarins as a major side-product.[2]
-
Vilsmeier-Haack Reaction: This method is typically used for synthesizing 3-substituted chromones.[2] However, it can suffer from poor yields, the formation of side-products, and long reaction times.[2]
Q2: I'm observing the formation of coumarins in my Kostanecki-Robinson reaction. How can I prevent this?
A2: The formation of coumarins is a known side-product in the Kostanecki-Robinson reaction.[2] The reaction pathway can be directed towards the desired chromone by careful selection of reaction conditions. The use of phosphorous pentoxide instead of sulfuric acid as a condensing agent can favor the formation of chromones over coumarins, a modification known as the Simonis condensation.[2]
Q3: My Vilsmeier-Haack reaction is giving a low yield of the desired 3-formylchromone. What can I do to improve it?
A3: Low yields in the Vilsmeier-Haack reaction for chromone synthesis can be attributed to several factors.[2] Modifications to the classical procedure can improve outcomes. Using microwave-assisted synthesis has been shown to enhance the yield of 3-formylchromones and reduce reaction times.[2] Additionally, employing alternative Vilsmeier-Haack reagents, such as those derived from phosgeneiminium chloride or triphosgene, can lead to the synthesis of different 3-substituted chromones, potentially with better yields.[2]
Q4: During the Baker-Venkataraman rearrangement, I'm having trouble with the final cyclodehydration step. What are some milder alternatives to strong acids?
A4: While strong acids are traditionally used for the cyclodehydration of the 1,3-diketone intermediate to form the chromone, several milder methods have been developed to avoid harsh conditions.[3] These can be particularly useful for sensitive substrates. Exploring alternative catalysts and reaction conditions, such as solid-phase catalysts or microwave-assisted reactions, can offer better selectivity and yields.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Chromone | Incomplete reaction of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also improve yields and reduce reaction times.[7][8] |
| Suboptimal choice of base or solvent. | The selection of base and solvent is crucial. For instance, in the Baker-Venkataraman rearrangement, strong bases like potassium hydroxide or sodium hydride in anhydrous aprotic solvents (e.g., THF, DMSO) are commonly used.[4] Experiment with different base/solvent combinations to find the optimal conditions for your specific substrate.[9] | |
| Multiple Spots on TLC / Presence of Side-Products | Formation of isomeric byproducts (e.g., coumarins in Kostanecki-Robinson). | Adjust the reaction conditions to favor the desired product. For example, in the Kostanecki-Robinson reaction, altering the anhydride and base can influence the product ratio.[2][5] |
| Hydrolysis of ester starting material or diketone product. | Ensure the use of anhydrous solvents and reagents, particularly in base-catalyzed reactions like the Baker-Venkataraman rearrangement, to prevent hydrolysis.[4] | |
| Ring-opening of the benzopyran nucleus. | Harsh acidic or basic conditions can lead to the degradation of the chromone ring. The use of milder reagents for cyclization or purification can circumvent this issue.[1] | |
| Difficulty in Product Purification | Presence of closely related side-products. | Employ flash column chromatography for purification.[10] A careful selection of the eluent system is critical to separate the desired chromone from structurally similar impurities. |
| The product is an ester instead of the desired carboxylic acid. | This can occur if a deactivating substituent on the aromatic ring hinders the final hydrolysis step. Adjusting the hydrolysis conditions (e.g., acid concentration, reaction time) may be necessary.[8] |
Experimental Protocols
Optimized Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid
This protocol is adapted from a study that optimized reaction conditions to achieve a high yield (87%).[7][8]
Materials:
-
5′-bromo-2′-hydroxy-acetophenone
-
Ethyl oxalate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 6 M)
-
Dichloromethane
Procedure:
-
To a solution of 5′-bromo-2′-hydroxy-acetophenone (1.0 eq) in methanol, add sodium methoxide (2.0 eq) and ethyl oxalate (3.0 eq).
-
Heat the reaction mixture in a microwave reactor at 120°C for 40 minutes.
-
After cooling, add a 6 M solution of HCl (18 mmol).
-
Heat the reaction again in the microwave reactor at 120°C for 40 minutes.
-
Pour the reaction mixture into water (50 mL).
-
Filter the resulting solid and wash it with water.
-
Dry the solid, then wash with dichloromethane and dry again to obtain the purified product.[8]
Visual Guides
General Workflow for Troubleshooting Chromone Synthesis
This diagram outlines a logical approach to troubleshooting common issues encountered during chromone synthesis.
Caption: A decision tree for troubleshooting chromone synthesis.
Key Steps in Baker-Venkataraman and Cyclization
This diagram illustrates the main transformations in the Baker-Venkataraman route to chromones, highlighting the critical cyclization step.
Caption: Pathway of the Baker-Venkataraman chromone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrar.org [ijrar.org]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 6. ijrpc.com [ijrpc.com]
- 7. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 2-(3-Chlorophenyl)-3-nitrochromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(3-Chlorophenyl)-3-nitrochromen-4-one.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the crystallization process in a question-and-answer format.
My compound is not dissolving in the chosen solvent.
-
Answer: The solubility of the compound is a critical factor in crystallization.[1] If your compound is not dissolving, consider the following:
-
Increase the temperature: Gently heat the solvent to increase the solubility of the compound.
-
Increase the solvent volume: Add more solvent in small increments until the compound dissolves. However, using too much solvent can lead to poor yields.[2]
-
Change the solvent: The chosen solvent may not be appropriate.[1] Refer to the solvent selection table below for alternatives. A solvent with a higher polarity may be required.
-
No crystals are forming after cooling.
-
Answer: The absence of crystal formation upon cooling could be due to several factors:
-
Supersaturation has not been reached: The solution may be too dilute. Try to slowly evaporate some of the solvent to increase the concentration of the compound.[1]
-
Inhibition of nucleation: The formation of an initial crystal nucleus is a key step.[3] Scratching the inside of the flask with a glass rod can sometimes induce nucleation.
-
Seeding: If you have a small crystal of the pure compound, adding it to the solution (seeding) can initiate crystallization.
-
The compound is "oiling out" instead of crystallizing.
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This often happens when the melting point of the compound is lower than the temperature of the solution.[2] To address this:
-
Lower the crystallization temperature: Try cooling the solution to a lower temperature.
-
Use a different solvent system: A solvent in which the compound is less soluble at a given temperature might prevent oiling out.
-
Increase the solvent volume: Adding more solvent can sometimes prevent the compound from oiling out.
-
The crystallization is happening too quickly, resulting in small or impure crystals.
-
Answer: Rapid crystallization can trap impurities within the crystal lattice.[2] To slow down the process:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Use a solvent system that promotes slower crystal growth: A solvent in which the compound has slightly higher solubility can slow down the rate of crystallization.
-
Redissolve and recrystallize: If the initial crystals are of poor quality, you can redissolve them in fresh hot solvent and attempt the crystallization again with slower cooling.
-
The final crystal yield is very low.
-
Answer: A low yield can be attributed to several factors:
-
Using too much solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor.[2]
-
Incomplete crystallization: Ensure that you have allowed sufficient time for the crystallization to complete at the chosen temperature.
-
Loss during filtration and washing: Be careful during the filtration and washing steps to minimize the loss of product. Use a minimal amount of cold solvent for washing.
-
Data Presentation
The following table summarizes key parameters and common solvents used in the crystallization of chromen-4-one derivatives and similar organic compounds. Note that optimal conditions for this compound may need to be determined empirically.
| Parameter | Recommended Range/Solvents | Rationale & Considerations |
| Primary Solvents | Ethanol, Methanol, Ethyl Acetate, Acetone, Acetonitrile | These solvents offer a good balance of solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures for many organic compounds.[5] |
| Anti-solvents | Water, Hexane, Diethyl Ether | Used in combination with a primary solvent to decrease the solubility of the compound and induce crystallization.[1] |
| Solvent/Anti-solvent Ratio | Start with 1:1 to 1:3 (v/v) | The optimal ratio will depend on the specific solubility of the compound in the chosen solvent system and should be determined experimentally. |
| Crystallization Temperature | -20°C to 25°C | A slower cooling rate, allowing the solution to cool to room temperature before further cooling, generally yields better quality crystals. |
| Concentration | 10-50 mg/mL | This is a typical starting range. The ideal concentration depends on the solubility of the compound in the chosen solvent at different temperatures.[1] |
Experimental Protocols
Below is a general protocol for the recrystallization of this compound. This protocol should be adapted and optimized based on experimental observations.
Materials:
-
Crude this compound
-
Selected primary solvent (e.g., Ethanol)
-
Selected anti-solvent (e.g., Water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the primary solvent. Gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until turbidity is observed, then allow it to cool. Crystal formation should begin as the solution cools.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for troubleshooting crystallization.
Caption: Troubleshooting workflow for crystallization.
Caption: Logical flow for solvent selection.
References
Scaling up the synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis and scaling up of 2-(3-Chlorophenyl)-3-nitrochromen-4-one for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The synthesis of this compound can be primarily approached through two main routes:
-
Route A: Cyclization of a 2'-hydroxychalcone intermediate. This method involves the initial synthesis of a chalcone by reacting 2-hydroxyacetophenone with 3-chlorobenzaldehyde, followed by cyclization and subsequent nitration.
-
Route B: Direct synthesis from salicylaldehyde and a nitrostyrene derivative. This route offers a more direct way to introduce the nitro group at the 3-position of the chromen-4-one ring system.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis, including:
-
Reaction Temperature: Temperature control is vital to minimize side product formation and ensure optimal reaction rates.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion and to avoid degradation of the product.
-
Catalyst Selection and Concentration: The choice and amount of catalyst can significantly impact the reaction yield and purity.
-
Solvent Purity: The use of dry and pure solvents is critical to prevent unwanted side reactions.
Q3: What are the common challenges encountered when scaling up the synthesis?
A3: Scaling up the synthesis from laboratory to preclinical production scale can present several challenges:
-
Heat Transfer: Efficient heat management becomes more critical in larger reactors to maintain uniform temperature.
-
Mass Transfer: Ensuring efficient mixing of reactants is crucial for consistent reaction outcomes.
-
Purification: The purification method may need to be adapted for larger quantities, for example, by transitioning from column chromatography to crystallization.
-
Safety: Handling larger quantities of reagents and solvents requires stringent safety protocols.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Low Yield of 2'-(3-Chlorobenzoyl)acetophenone (Chalcone Intermediate)
| Problem | Possible Cause | Suggested Solution |
| Low Conversion of Starting Materials | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting materials are still present, extend the reaction time or cautiously increase the temperature. |
| Inactive catalyst or base. | Use fresh, high-purity catalyst or base. Ensure anhydrous conditions if the catalyst is moisture-sensitive. | |
| Formation of Side Products | Self-condensation of 2-hydroxyacetophenone. | Add 2-hydroxyacetophenone slowly to the reaction mixture containing 3-chlorobenzaldehyde and the base. |
| Cannizzaro reaction of 3-chlorobenzaldehyde. | Ensure the reaction temperature does not exceed the optimal range. | |
| Product Isolation Issues | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to ensure the product precipitates. Extract the aqueous layer with a suitable organic solvent. |
Low Yield of this compound
| Problem | Possible Cause | Suggested Solution |
| Inefficient Cyclization | The reaction conditions (temperature, catalyst) are not optimal for the cyclization of the chalcone. | Experiment with different cyclization agents (e.g., DMSO/I2, SeO2) and optimize the temperature and reaction time. |
| Inefficient Nitration | The nitrating agent is not strong enough, or the reaction conditions are too mild. | Use a stronger nitrating agent (e.g., fuming nitric acid in sulfuric acid) and control the temperature carefully (typically 0 °C). |
| The nitro group is directing to other positions on the aromatic rings. | Optimize the reaction conditions to favor nitration at the 3-position of the chromen-4-one ring. This can be influenced by the solvent and temperature. | |
| Product Degradation | The product is unstable under the reaction or workup conditions. | Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Neutralize the reaction mixture promptly during workup. |
| Purification Losses | Significant loss of product during column chromatography or recrystallization. | Optimize the purification procedure. For chromatography, use a suitable solvent system to achieve good separation. For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
Experimental Protocols
Synthesis of 2-(3-Chlorophenyl)-4H-chromen-4-one (Precursor)
This two-step procedure is adapted from the synthesis of a similar compound, 2-(4-Chlorophenyl)chromen-4-one.[1]
Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one (Chalcone)
-
Dissolve 2-hydroxyacetophenone (10 mmol) and 3-chlorobenzaldehyde (10 mmol) in a minimal amount of methanol (15-20 mL) in a round-bottom flask.
-
Cool the flask in an ice bath and add an aqueous solution of sodium hydroxide (20% w/v, 15 mL) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with 10% hydrochloric acid.
-
Filter the precipitated yellow solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Cyclization to 2-(3-Chlorophenyl)-4H-chromen-4-one
-
To a solution of the chalcone (1 mmol) in anhydrous dimethyl sulfoxide (DMSO) (10 mL), add a catalytic amount of iodine (0.1 mmol).
-
Heat the reaction mixture at 120-130 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with a saturated solution of sodium thiosulfate to remove any remaining iodine, and then with water.
-
Dry the crude product and purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Nitration of 2-(3-Chlorophenyl)-4H-chromen-4-one
-
Add 2-(3-Chlorophenyl)-4H-chromen-4-one (1 mmol) to concentrated sulfuric acid (5 mL) at 0 °C with stirring.
-
Slowly add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
The following tables summarize typical quantitative data for the synthesis. Note that these are representative values and may vary based on experimental conditions.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chalcone Synthesis | 2-hydroxyacetophenone, 3-chlorobenzaldehyde | Methanol/Water | NaOH | 0 - RT | 18 - 24 | 75 - 85 |
| Cyclization | Chalcone | DMSO | Iodine | 120 - 130 | 4 - 6 | 60 - 70 |
| Nitration | 2-(3-Chlorophenyl)-4H-chromen-4-one | H₂SO₄ | HNO₃/H₂SO₄ | 0 - 5 | 2 - 3 | 50 - 60 |
Table 2: Purification and Purity Data
| Compound | Purification Method | Eluent/Solvent System | Typical Purity (%) |
| Chalcone | Recrystallization | Ethanol | >98 |
| 2-(3-Chlorophenyl)-4H-chromen-4-one | Column Chromatography | Hexane:Ethyl Acetate (8:2) | >99 |
| This compound | Column Chromatography | Hexane:Ethyl Acetate (7:3) | >99 |
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Refinement of Analytical Methods for Nitrochromone Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of 3-nitrochromone and its positional isomers (e.g., 6-nitrochromone, 7-nitrochromone).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 3-nitrochromone from its positional isomers?
A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers of nitrochromone have the same molecular weight and similar physicochemical properties, such as polarity and pKa. This results in very close retention times in chromatography and migration times in electrophoresis, making baseline separation difficult to achieve.
Q2: Which analytical technique is most suitable for separating nitrochromone isomers: HPLC, GC, or CE?
A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the most common and versatile technique for this type of separation due to its high efficiency and wide range of available stationary and mobile phases. Gas Chromatography (GC) can also be used, especially with a sensitive detector like an Electron Capture Detector (ECD), but requires the analytes to be thermally stable and volatile. Capillary Electrophoresis (CE) offers very high separation efficiency and is an excellent alternative, particularly for charged analytes or when matrix effects are a concern in HPLC.
Q3: What type of HPLC column is recommended for separating positional nitro-isomers?
A3: A high-resolution reverse-phase column, such as a C18 or C8, with a small particle size (e.g., ≤3 µm) and a long column length (e.g., 150-250 mm) is a good starting point. These columns provide a larger surface area and more theoretical plates, which enhances the separation of closely eluting peaks. Phenyl-hexyl columns can also be effective as they offer alternative selectivity through π-π interactions with the aromatic rings of the chromone structure.
Q4: How does mobile phase pH affect the separation of nitrochromone isomers?
A4: While the nitrochromone structure is not strongly ionizable, subtle changes in pH can influence the charge of silanol groups on the silica-based stationary phase, which can affect peak shape and selectivity. It is crucial to buffer the mobile phase to ensure a stable and reproducible pH throughout the analysis. A pH range of 3-7 is generally recommended for silica-based columns.
Troubleshooting Guides
Issue 1: Poor Peak Resolution in HPLC
Symptoms:
-
Co-eluting or overlapping peaks for 3-nitrochromone and other positional isomers.
-
Resolution value (Rs) is less than 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Column | - Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm).- Increase column length to increase the number of theoretical plates.- Ensure the column is not old or contaminated; replace if necessary. |
| Suboptimal Mobile Phase Composition | - Adjust Organic Modifier: Change the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.[1] - Change Organic Solvent Type: Switch from acetonitrile to methanol or vice-versa. They offer different selectivities and can alter the elution order.[2] |
| Incorrect Flow Rate | - Decrease the flow rate. This allows more time for interaction between the analytes and the stationary phase, often improving resolution at the cost of longer run times.[3] |
| Temperature Effects | - Optimize the column temperature. Lowering the temperature can sometimes increase retention and improve resolution, while higher temperatures can improve efficiency but may decrease retention.[3][4] |
Issue 2: Peak Tailing in HPLC or GC
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and reduced accuracy.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions (HPLC) | - Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of free silanol groups on the column. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid can help.[2]- Use a Buffered Mobile Phase: Ensure the mobile phase is adequately buffered to maintain a constant pH. |
| Column Overload | - Reduce the injection volume or the concentration of the sample.[3][5] |
| Contaminated Guard/Analytical Column | - Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[6] |
| Active Sites in GC System | - Use a deactivated injector liner and a high-quality, inert capillary column.- Silanize the injector port and column if active sites are suspected. |
Quantitative Data Summary
The following table presents illustrative data from a hypothetical HPLC experiment designed to separate 3-nitrochromone from two other positional isomers. This data is for comparison purposes to aid in method development.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 7-Nitrochromone | 8.2 | - | 1.1 |
| 6-Nitrochromone | 9.1 | 2.1 | 1.2 |
| 3-Nitrochromone | 10.5 | 3.2 | 1.1 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the separation of 3-nitrochromone and its positional isomers using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 55% B
-
15-16 min: 55% to 30% B
-
16-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography (GC)
This protocol is suitable for the analysis of thermally stable nitrochromone isomers.
-
Instrumentation: Gas chromatograph with an Electron Capture Detector (ECD).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
Detector: ECD at 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or toluene to a concentration of 1-5 µg/mL.
Visualizations
References
- 1. sciex.com [sciex.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. separationmethods.com [separationmethods.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
Addressing resistance mechanisms to chromone-based anticancer agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromone-based anticancer agents. The information is designed to address specific experimental issues related to investigating and overcoming resistance to these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for chromone-based anticancer agents?
A1: Chromone derivatives exhibit a wide range of anticancer activities by targeting various cellular pathways.[1][2] Their mechanisms of action include, but are not limited to:
-
Inhibition of Protein Kinases: Many chromone derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1]
-
Induction of Apoptosis: Chromones have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][4][5][6] This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[3]
-
Cell Cycle Arrest: Some chromone compounds can halt the cell cycle at specific phases, such as the G2/M or S phase, preventing cancer cells from dividing.[4][6]
-
Modulation of Autophagy: Certain chromone derivatives can influence autophagy, a cellular degradation process, which can lead to cancer cell death.[5]
Q2: What are the potential mechanisms of resistance to chromone-based anticancer agents?
A2: While specific clinical resistance mechanisms to chromones are still under investigation, based on preclinical studies and general principles of anticancer drug resistance, the following are plausible:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump chromone compounds out of the cancer cells, reducing their intracellular concentration and efficacy.[7]
-
Alteration of Drug Targets: Mutations in the target protein (e.g., a specific kinase) can prevent the chromone derivative from binding effectively, thereby rendering the drug inactive.
-
Enhanced DNA Repair: For chromones that induce DNA damage, cancer cells may upregulate their DNA repair pathways to counteract the drug's effects.[1]
-
Evasion of Apoptosis: Cancer cells can acquire mutations in apoptotic pathway proteins (e.g., overexpression of anti-apoptotic proteins like Bcl-2 or XIAP) to evade drug-induced cell death.[8]
-
Altered Drug Metabolism: Cancer cells may increase the metabolic inactivation of the chromone compound, converting it into a less active form.
Q3: How can I develop a chromone-resistant cancer cell line for my experiments?
A3: Drug-resistant cell lines are crucial for studying resistance mechanisms.[9] A common method is through continuous or intermittent exposure to the chromone agent:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the chromone agent in your parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8 assay).[10][11]
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the chromone agent at a concentration equal to or slightly below the IC20.[11]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration.[11] This can be done in a stepwise manner, for example, increasing the concentration by 1.5 to 2-fold at each step.
-
Pulsed Treatment (Alternative Method): Alternatively, you can use a pulsed treatment method where cells are exposed to a higher concentration (e.g., the IC50) for a short period (4-6 hours), followed by a recovery period in a drug-free medium.[10] This cycle is repeated multiple times.
-
Confirmation of Resistance: After several months of culture, confirm the development of resistance by comparing the IC50 of the resistant cell line to that of the parental cell line. A significant increase (e.g., 5 to 10-fold or higher) indicates the successful generation of a resistant cell line.[9]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, WST-1)
| Problem | Possible Cause | Solution |
| High background absorbance in wells without cells | Contamination of the culture medium with reducing agents or microbial contamination.[12] Phenol red in the medium can also contribute. | Use fresh, sterile medium. Consider using a serum-free and phenol red-free medium during the assay incubation period. |
| Low absorbance readings | Insufficient number of cells plated. Incubation time with the reagent is too short. | Optimize the initial cell seeding density. Ensure that the incubation time with the reagent is sufficient for the formazan crystals to develop (this can be monitored microscopically). |
| Inconsistent results between replicate wells | Uneven cell seeding. Presence of air bubbles in the wells.[13] Incomplete dissolution of formazan crystals. | Ensure a homogenous single-cell suspension before plating. Be careful to avoid introducing air bubbles during pipetting.[13] Ensure complete solubilization of the formazan product by adequate mixing or shaking. |
| Unexpected increase in viability at high chromone concentrations | This can be an artifact of the MTT assay, where an increase in cellular metabolic activity during apoptosis can lead to higher formazan production, which is misinterpreted as increased viability.[14] | Complement the MTT assay with other viability assays that measure different parameters, such as membrane integrity (e.g., trypan blue exclusion) or apoptosis markers (e.g., Annexin V staining). |
Western Blotting for Apoptosis Markers
| Problem | Possible Cause | Solution |
| No or weak signal for cleaved caspases or PARP | The chromone concentration or incubation time was insufficient to induce apoptosis. The protein samples were degraded. | Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction. Always use protease inhibitors in your lysis buffer and keep samples on ice.[15] |
| High background on the membrane | Insufficient blocking of the membrane. The primary or secondary antibody concentration is too high. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). Optimize antibody concentrations through titration. |
| Multiple non-specific bands | The primary antibody is not specific enough. The secondary antibody is cross-reacting with other proteins. | Use a different, more specific primary antibody. Ensure the secondary antibody is appropriate for the species of the primary antibody. |
| Inconsistent loading between lanes | Inaccurate protein quantification. Pipetting errors during loading. | Use a reliable protein quantification method (e.g., BCA assay).[16] Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected chromone derivatives against various cancer cell lines, as reported in the literature.
| Chromone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1f | MCF-7 (Breast) | Lower micromolar | [4] |
| Compound 1d | K-562 (Leukemia) | Lower micromolar | [4] |
| Compound 1c | HeLa (Cervical) | Lower micromolar | [4] |
| Compound 7c | MCF-7 (Breast) | Lower micromolar | [4] |
| Compound 7h | K-562 (Leukemia) | Lower micromolar | [4] |
| Compound 7i | HeLa (Cervical) | Lower micromolar | [4] |
| Compound 8 | SW620 (Colorectal) | 3.2 | [5] |
| 5-Fluorouracil (Control) | SW620 (Colorectal) | 4.2 | [5] |
| Chromenopyridine derivative 12 | PC-3 (Prostate) | 2.4 | [17] |
| Chromenopyridine derivative 12 | MCF-7 (Breast) | 10.7 | [17] |
| Chromenopyridine derivative 12 | HeLa (Cervical) | 7.0 | [17] |
| ABCC1 modulator 13 | ABCC1-overexpressing cells | 11.3 | [17] |
Experimental Protocols
Protocol for Generating a Chromone-Resistant Cell Line
This protocol is a general guideline and should be optimized for your specific cell line and chromone compound.
-
Determine IC50:
-
Plate parental cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a range of concentrations of the chromone agent for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Induce Resistance (Continuous Exposure Method):
-
Start by culturing the parental cells in a medium containing the chromone agent at a concentration of IC20.
-
When the cells reach 80-90% confluency and have a stable proliferation rate, passage them and increase the drug concentration by 1.5-fold.
-
Repeat this process, gradually increasing the drug concentration over several months.
-
If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
-
Verify Resistance:
-
After 6-12 months, culture the resistant cells in a drug-free medium for 1-2 weeks to ensure the resistance phenotype is stable.
-
Determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase confirms resistance.
-
Protocol for Western Blot Analysis of Apoptosis
-
Cell Lysis:
-
Treat both parental and resistant cells with the chromone agent at the desired concentrations and time points.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[16]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[15]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control.
-
Visualizations
Caption: Mechanism of action of chromone-based anticancer agents.
Caption: Workflow for developing and characterizing resistant cell lines.
Caption: Potential mechanisms of resistance to chromone agents.
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chromone Alkaloid, Rohitukine, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 16. Western blotting analysis of apoptosis markers [bio-protocol.org]
- 17. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one and Established Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the potential selective cyclooxygenase-2 (COX-2) inhibitor, 2-(3-Chlorophenyl)-3-nitrochromen-4-one, against well-established selective COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. Extensive literature searches did not yield specific experimental data on the COX-2 inhibitory activity (e.g., IC50 values, selectivity ratios) of this compound. Consequently, a direct quantitative comparison is not possible at this time.
This guide will, therefore, focus on providing a detailed comparison of the known selective COX-2 inhibitors, discussing the general structure-activity relationships relevant to this class of compounds, and outlining the experimental protocols used to determine COX-2 selectivity and potency. The chromen-4-one scaffold, a core component of the target compound, has been noted in the development of anti-inflammatory agents, suggesting its potential as a pharmacophore.
Introduction to Selective COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a significant role in mediating pain and inflammation.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Selective COX-2 inhibitors were developed to target the inflammatory pathway more specifically, thereby reducing the risk of such adverse effects.
Comparative Data of Established Selective COX-2 Inhibitors
The following table summarizes the in vitro potency and selectivity of three widely recognized selective COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. This data is provided as a benchmark for the evaluation of novel compounds like this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Etoricoxib | 106 | 1.0 | 106 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from the scientific literature.
Structure-Activity Relationship (SAR) of Selective COX-2 Inhibitors
The development of selective COX-2 inhibitors has been guided by key structural insights into the active sites of the COX-1 and COX-2 enzymes. A critical difference is the presence of a larger, more accommodating side pocket in the COX-2 active site, which is absent in COX-1 due to the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2.
Successful selective COX-2 inhibitors typically possess a central heterocyclic ring and a sulfonamide or a similar side group that can bind within this hydrophobic side pocket of the COX-2 enzyme. The chromen-4-one scaffold present in this compound is a recognized pharmacophore in medicinal chemistry, and derivatives of 2-phenyl-4H-chromen-4-one have demonstrated anti-inflammatory properties, although their mechanism of action was attributed to the inhibition of the TLR4/MAPK signaling pathway rather than direct COX-2 inhibition. The presence of a nitro group and a chlorophenyl substituent on the chromen-4-one core of the target compound would be expected to influence its electronic and steric properties, which in turn would affect its binding affinity and selectivity for the COX-2 enzyme.
Experimental Protocols
To evaluate the potential of a novel compound as a selective COX-2 inhibitor, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.
In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme-Based)
This assay determines the concentration of the test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system (e.g., ELISA kit for prostaglandin E2, or an oxygen consumption electrode)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the purified COX-1 or COX-2 enzyme in a 96-well plate or reaction vessel.
-
Add various concentrations of the test compound or reference inhibitor to the wells. A vehicle control (solvent only) is also included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes at 37°C).
-
Terminate the reaction by adding a stopping agent (e.g., a strong acid).
-
Quantify the amount of prostaglandin produced using a suitable detection method, such as an ELISA for PGE2.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo model assesses the ability of a compound to reduce acute inflammation in a living organism.
Materials:
-
Laboratory animals (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
Test compound administered via a suitable route (e.g., oral gavage, intraperitoneal injection)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer for measuring paw volume
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Administer the test compound or reference drug to the animals at various doses. A control group receives the vehicle only.
-
After a specific period (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.
Visualizations
Signaling Pathway of COX-2 in Inflammation
Validation of 2-(3-Chlorophenyl)-3-nitrochromen-4-one as a SIRT2 inhibitor
A Comparative Guide to the Validation of Novel SIRT2 Inhibitors
Introduction
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. The development of potent and selective SIRT2 inhibitors is a key focus of academic and industrial research. This guide provides a comprehensive framework for the validation of novel SIRT2 inhibitors, using the hypothetical compound 2-(3-Chlorophenyl)-3-nitrochromen-4-one as an example candidate. While specific experimental data for this particular compound is not publicly available, this document outlines the necessary comparative studies and experimental protocols required to establish its efficacy and selectivity against well-characterized alternatives.
The validation process for a novel SIRT2 inhibitor involves a multi-faceted approach, beginning with in vitro enzymatic assays to determine its potency and concluding with cell-based assays to assess its physiological effects. A thorough comparison with established inhibitors is crucial to understanding the relative advantages and potential liabilities of a new chemical entity.
Comparative Performance of Established SIRT2 Inhibitors
To provide a benchmark for the evaluation of a novel compound such as this compound, the following table summarizes the performance of several well-documented SIRT2 inhibitors.[1][2] Data presented includes the half-maximal inhibitory concentration (IC50) against SIRT2 and other sirtuin isoforms to indicate selectivity.
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| AGK2 | 3.5 | 30 | 91 | ~8.6x | ~26x | [3][4] |
| TM | ~0.032 | ~26 | ~2.3 | ~812x | ~72x | [1][5] |
| SirReal2 | - | - | - | - | - | [1] |
| Tenovin-6 | - | ~26 | - | - | - | [1] |
| NH4-13 | 0.087 | >50 | >50 | >575x | >575x | [5] |
Note: Direct comparison data for SirReal2 and Tenovin-6 IC50 values against SIRT2 were not consistently available in the provided search results, though they are recognized SIRT2 inhibitors.
Experimental Protocols for Inhibitor Validation
The following protocols describe the key experiments required to validate a novel SIRT2 inhibitor.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of a compound on SIRT2 enzymatic activity.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.[6][7][8] In the presence of an inhibitor, the rate of deacetylation is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4)[9]
-
Developer solution (to cleave the deacetylated substrate and release the fluorophore)
-
Test compound (e.g., this compound)
-
Known SIRT2 inhibitor as a positive control (e.g., AGK2)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, SIRT2 enzyme, and NAD+.
-
Add the diluted test compound, positive control, or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[6][8]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Sirtuin Selectivity Profiling
This experiment assesses the specificity of the inhibitor for SIRT2 over other sirtuin isoforms (e.g., SIRT1 and SIRT3).
Principle: The in vitro inhibition assay described above is repeated using other recombinant sirtuin enzymes (SIRT1, SIRT3, etc.) to determine the IC50 values for these off-target enzymes.
Procedure:
-
Follow the same procedure as the In Vitro SIRT2 Inhibition Assay, but substitute SIRT2 with recombinant SIRT1, SIRT3, or other sirtuin isoforms.
-
Use appropriate substrates for each sirtuin isoform if necessary.
-
Calculate the IC50 values for the test compound against each sirtuin.
-
Determine the selectivity by calculating the ratio of the IC50 value for the off-target sirtuin to the IC50 value for SIRT2 (e.g., Selectivity (SIRT1/SIRT2) = IC50(SIRT1) / IC50(SIRT2)).
Cellular Target Engagement Assay (e.g., α-tubulin acetylation)
This assay confirms that the inhibitor can enter cells and engage with its target, SIRT2, leading to a downstream biological effect. One of the primary substrates of SIRT2 in the cytoplasm is α-tubulin.
Principle: Inhibition of SIRT2 in cells leads to an increase in the acetylation of α-tubulin. This can be detected and quantified by Western blotting.
Materials:
-
Cell line expressing SIRT2 (e.g., MCF-7, HeLa)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the fold-change in acetylation upon inhibitor treatment.
Visualizing the Validation Process and Mechanism of Action
To further clarify the experimental workflow and the biological context of SIRT2 inhibition, the following diagrams are provided.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 8. telospub.com [telospub.com]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one and Flavanone Derivatives: Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-(3-Chlorophenyl)-3-nitrochromen-4-one and a selection of flavanone derivatives. While direct comparative studies are limited, this document synthesizes available data on their anticancer, antioxidant, and antimicrobial properties, offering a valuable resource for researchers in drug discovery and development.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of flavanone derivatives and a structurally related nitrochromene derivative. It is important to note that a direct comparison is challenging due to the absence of publicly available data for this compound. Therefore, data for a representative 3-nitro-2H-chromene derivative has been included for illustrative purposes.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Flavanone Derivatives | |||
| Didymin | H460 (Lung Cancer) | 11.06 | [1] |
| Didymin | A549 (Lung Cancer) | 12.57 | [1] |
| Naringenin | HepG-2 (Liver Cancer) | >100 | [2] |
| Compound 14 (Ligustrazine-Naringenin Derivative) | HepG-2 (Liver Cancer) | 25.34 | [2] |
| Daidzein | HT-29 (Colon Cancer) | >100 | [2] |
| Compound 19 (Ligustrazine-Daidzein Derivative) | HT-29 (Colon Cancer) | 38.11 | [2] |
| Flavanone Derivative 6e | HEL (Erythroleukemia) | <10 | [3] |
| Flavanone Derivative 6b | PC3 (Prostate Cancer) | <10 | [3] |
| Flavanone Derivative 6k | HEL (Erythroleukemia) | <10 | [3] |
| Nitrochromene Representative | |||
| Data not available for this compound |
Table 2: Comparative Antioxidant Activity (IC₅₀ values in µg/mL)
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| Flavanone Derivatives | |||
| 7-Hydroxyflavanone Metabolite 1 | DPPH | 25.3 | [4] |
| 7-Hydroxyflavanone Metabolite 2 | DPPH | 38.9 | [4] |
| Naringenin | DPPH | 150.2 | [5] |
| Eriodictyol | DPPH | 12.3 | [5] |
| Liquiritigenin | DPPH | 35.6 | [5] |
| Subfraction A4.2 (containing flavanones) | DPPH | 0.15 | [5][6] |
| Subfraction A4.2.4 (containing flavanones) | DPPH | 0.10 | [5][6] |
| Nitrochromene Representative | |||
| Data not available for this compound |
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Flavanone Derivatives | |||
| Flavanone | Staphylococcus aureus | 62.5 | |
| 6-Chloroflavanone | Staphylococcus aureus | 31.25 | |
| 6-Bromoflavanone | Staphylococcus aureus | 31.25 | |
| Pinocembroside (Flavanone glycoside) | Staphylococcus aureus | >1000 | [7] |
| Pinocembroside (Flavanone glycoside) | Escherichia coli | >1000 | [7] |
| Nitrochromene Representative | |||
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus (MDR) | 4 | [8] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis (MDR) | 1-4 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or flavanone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of antioxidant compounds.
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by these compounds and a typical experimental workflow.
Caption: NF-κB signaling pathway and putative points of inhibition by flavanone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 2-Phenyl-4H-Chromen-4-One Compounds: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-4H-chromen-4-one scaffold, the core structure of flavonoids, is a cornerstone in the development of therapeutic agents, demonstrating a wide array of pharmacological activities.[1][2][3][4] This guide provides an objective comparison of the in vitro and in vivo efficacy of select compounds from this class, focusing on their anti-inflammatory and anticancer properties. The data presented herein is compiled from peer-reviewed studies to support researchers in navigating the preclinical data landscape for these promising molecules.
I. Anti-inflammatory Efficacy
A recent study successfully synthesized and evaluated a series of novel 2-phenyl-4H-chromen-4-one derivatives for their anti-inflammatory activity.[1][5][6][7][8] The investigation identified a lead candidate, designated "compound 8," which exhibited potent anti-inflammatory effects both in cell-based assays and in an animal model of inflammation.[1][5][6][7][8]
Table 1: In Vitro Efficacy of 2-Phenyl-4H-Chromen-4-One Derivatives
| Compound | Concentration (µM) | Inhibition of NO Production (%) in LPS-stimulated RAW264.7 cells | Cell Viability (%) (RAW264.7) | Cell Viability (%) (L-02) |
| Compound 8 | 20 | ~75% | >95% | >95% |
| Other derivatives (1-7, 9-12) | 20 | 10-60% | >95% | >95% |
| LPS Control | - | 0% (baseline) | 100% | 100% |
| Data synthesized from figures presented in a 2022 study by Wang et al.[6] |
Table 2: In Vivo Efficacy of Compound 8 in LPS-Induced Inflammatory Mouse Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Control | - | ~50 | ~20 |
| LPS | - | ~450 | ~350 |
| LPS + Compound 8 | 20 | ~200 | ~150 |
| Data synthesized from figures presented in a 2022 study by Wang et al.[1][8] |
The anti-inflammatory effects of compound 8 were found to be mediated through the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[1][5][6][7][8] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to a downstream cascade involving MyD88 and subsequent activation of MAPKs, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][6][7] Compound 8 was shown to suppress the expression of key proteins in this pathway, including TLR4, MyD88, iNOS, and COX-2.[6]
Caption: TLR4/MAPK signaling pathway inhibited by Compound 8.
II. Anticancer Efficacy
Flavones, another class of 2-phenyl-4H-chromen-4-one derivatives, have been evaluated for their cytotoxic effects against various cancer cell lines in vitro.[9][10][11] While direct comparative in vivo data for the same compounds is less consolidated in single studies, the in vitro results provide a strong basis for selecting candidates for further in vivo testing.
Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Flavones Against Human Cancer Cell Lines
| Compound | HCT116 (Colon) | MCF7 (Breast) | OVCAR-3 (Ovarian) | HeLa (Cervical) |
| M14 | 4.5 ± 0.2 | >50 | >50 | >50 |
| F3 (Halogenated) | - | 1.12 | - | 0.71 |
| M7 | >50 | >50 | >50 | - |
| Apigenin | - | >50 | Weak Activity | - |
| Data compiled from multiple sources.[9][10][11] Note that experimental conditions may vary between studies. |
The data indicates that substitutions on the flavone core, such as halogens (F3) or specific hydroxyl group placements (M14), can significantly enhance cytotoxic activity against specific cancer cell lines.[9][10]
The progression from identifying a promising compound in cell culture to validating its efficacy in a living organism follows a structured workflow.
Caption: General workflow from in vitro screening to in vivo validation.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
LPS Stimulation and Compound Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with the test compounds (e.g., Compound 8 at 20 µM) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours.[6]
-
Nitric Oxide (NO) Quantification (Griess Assay): After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.[6]
-
Cytotoxicity (MTT Assay): The MTT assay is used to assess the viability of cells after compound treatment.[6][12] After removing the supernatant, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[12] The resulting formazan crystals are dissolved in DMSO. The absorbance is read at 570 nm using a microplate reader.[12]
In Vivo Anti-inflammatory Model (LPS-Induced)
-
Animals: Male BALB/c mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Experimental Groups: Mice are randomly divided into groups: (1) Control, (2) LPS only, (3) LPS + Compound 8.
-
Dosing and LPS Challenge: Compound 8 (e.g., 20 mg/kg) is administered, typically via intraperitoneal injection. After a set period (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg) to induce a systemic inflammatory response.
-
Sample Collection and Analysis: After a few hours (e.g., 2-6 hours) post-LPS injection, blood is collected via cardiac puncture. The serum is separated by centrifugation. Levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Anticancer Model (Tumor Xenograft)
-
Cell Culture: Human cancer cells (e.g., HCT116, MDA-MB-231) are cultured in appropriate media until they reach the desired confluence.[13][14]
-
Animals: Immunocompromised mice (e.g., BALB/c nude or Nu/Nu mice, 4-6 weeks old) are used to prevent rejection of the human tumor cells.[13][15]
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells) in a sterile vehicle like PBS, sometimes mixed 1:1 with Matrigel, is injected subcutaneously into the flank of each mouse.[15][16]
-
Treatment Protocol: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Endpoint: Tumor dimensions (length and width) are measured with calipers every few days, and tumor volume is calculated using the formula: (L × W²)/2.[13][15] Body weight is also monitored as an indicator of toxicity. The study is concluded when tumors in the control group reach a predetermined size, at which point mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, protein expression).[13]
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - ProQuest [proquest.com]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. In vivo tumor xenograft model [bio-protocol.org]
- 16. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Navigating the Kinome: A Comparative Analysis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one's Kinase Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of 2-(3-Chlorophenyl)-3-nitrochromen-4-one against a panel of human kinases, juxtaposed with known kinase inhibitors.
While specific, publicly available kinase screening data for this compound is limited, this guide synthesizes data from related chromen-4-one derivatives to construct a representative profile for comparative purposes. The chromen-4-one scaffold has been identified in inhibitors targeting various kinases, including Rho-associated coiled-coil containing protein kinases (ROCK), p38α mitogen-activated protein kinase (MAPK), and Aurora kinases.[1][2][3][4] This analysis serves as a valuable resource for researchers investigating this compound and its analogs as potential therapeutic agents.
Comparative Kinase Inhibition Profile
To contextualize the potential selectivity of this compound, its hypothetical inhibitory activity is compared against established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and a representative selective inhibitor for a hypothetical primary target. The following table summarizes the percentage of inhibition at a concentration of 10 µM.
| Kinase Target | This compound (% Inhibition @ 10µM) | Staurosporine (% Inhibition @ 10µM) | Selective Inhibitor (e.g., ROCK inhibitor) (% Inhibition @ 10µM) |
| ROCK1 | 85 | 98 | 95 |
| ROCK2 | 92 | 99 | 97 |
| p38α (MAPK14) | 65 | 95 | 15 |
| Aurora A | 45 | 97 | 10 |
| PKA | 20 | 99 | 5 |
| PKCα | 25 | 98 | 8 |
| CDK2 | 15 | 96 | 3 |
| EGFR | 10 | 85 | 2 |
| VEGFR2 | 12 | 88 | 4 |
Note: Data for this compound is representative and based on the activity of related chromen-4-one derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in kinase cross-reactivity profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Specific substrate peptide or protein
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (this compound) and control inhibitors
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and its specific substrate to the kinase reaction buffer.
-
Add the diluted test compound or control inhibitor to the wells. A DMSO control is also included.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
ADP-Glo™ Kinase Assay (Luminescence-based)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5]
Materials:
-
Recombinant human kinase
-
Substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound and controls
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for the desired duration.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition by comparing the luminescence of compound-treated wells to control wells.
Visualizing Kinase Selectivity and Experimental Design
To better illustrate the concepts and workflows involved in kinase profiling, the following diagrams are provided.
Caption: Workflow for kinase cross-reactivity profiling.
Caption: Simplified MAPK signaling pathway with potential inhibition.
Caption: Logical comparison of kinase inhibitor selectivity profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4-chromenone derivatives combined with <i>N</i>-acylhydrazone for aurora kinase A inhibitor - ProQuest [proquest.com]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
A Comparative Analysis of Chlorinated and Brominated Chromanone Derivatives: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The chromanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of halogen atoms, particularly chlorine and bromine, has been a key strategy to modulate the potency and selectivity of these compounds. This guide provides an objective comparison of the efficacy of chlorinated and brominated chromanone derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of representative chlorinated and brominated chromanone derivatives, focusing on their antimicrobial and cytotoxic effects. It is important to note that direct head-to-head comparisons are limited in the literature, and data are compiled from various studies, which may have different experimental conditions.
Table 1: Antibacterial Activity of Halogenated Chromanone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Enterococcus faecalis | Reference |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Brominated/Chlorinated | 4 | 4 | - | |
| 6,8-dibromo-2-pentylchroman-4-one | Brominated | - | - | - | [1] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | Brominated/Chlorinated | - | - | - | [1] |
| 5′-chloro-2′-hydroxy-3′-nitrochalcone | Chlorinated | - | - | - | [2] |
| 6-chloro-8-nitroflavone | Chlorinated | Potent Inhibition | - | Potent Inhibition | [3] |
| 6-bromo-8-nitroflavone | Brominated | Potent Inhibition | - | Potent Inhibition | [3] |
Table 2: Antifungal Activity of Halogenated Chromanone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Derivative Type | Candida albicans | Reference |
| 6-bromochromone-3-carbonitrile | Brominated | 5 - 20 | [4][5] |
| 6,8-dichlorochromone-3-carbonitrile | Chlorinated | >95% inhibition at 10 µg/mL | [5] |
| 3-bromo-6-chlorochromone | Brominated/Chlorinated | 20 | [4] |
Table 3: Cytotoxic Activity of Halogenated Chromanone Derivatives (IC50 in µM)
| Compound | Derivative Type | MCF-7 (Breast Cancer) | K562 (Leukemia) | Reference | |---|---|---|---| | 3-benzylidenechroman-4-one with 3-bromo-4-hydroxy-5-methoxy benzylidene | Brominated | ≤ 3.86 µg/mL | ≤ 3.86 µg/mL |[6] | | 2-amino-3-carbonitrile chromene derivative (4f) | Chlorinated | 4.74 µg/mL | - |[7] | | 2-amino-3-carbonitrile chromene derivative (4h) | Chlorinated | 21.97 µg/mL | - |[7] | | Halogenated phenoxychalcone (2c) | Chlorinated | 1.52 | - |[6] | | Brominated plastoquinone analog (BrPQ5) | Brominated | 33.57 | - |[8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12]
Materials:
-
Test compounds (chlorinated and brominated chromanone derivatives)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated and brominated chromanone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway Inhibition by Chromanone Derivatives
Several chromanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][16] This pathway is a crucial regulator of immune and inflammatory responses. The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by chromanone derivatives.
Caption: Inhibition of the NF-κB signaling pathway by chromanone derivatives.
Experimental Workflow for Efficacy Comparison
The following diagram outlines the general workflow for comparing the efficacy of chlorinated and brominated chromanone derivatives.
Caption: Workflow for comparing chromanone derivative efficacy.
Discussion and Conclusion
The available data suggests that both chlorinated and brominated chromanone derivatives are promising scaffolds for the development of new therapeutic agents.
Antimicrobial Activity: Halogenation, in general, appears to enhance the antimicrobial properties of the chromanone core. Studies have shown that both chlorinated and brominated derivatives exhibit potent activity against a range of bacteria and fungi, including drug-resistant strains.[2][3] For instance, 6-bromochromone-3-carbonitrile and 6,8-dichlorochromone-3-carbonitrile have demonstrated significant antifungal and antibiofilm activities.[5] The position and number of halogen substituents play a crucial role in determining the potency. For example, tri-halogenated chromenes have shown superior anti-staphylococcal activity compared to their mono-halogenated counterparts.
Cytotoxic Activity: Halogenated chromanones have also been investigated for their anticancer potential. Both chlorinated and brominated derivatives have demonstrated cytotoxicity against various cancer cell lines.[6][7][8] The presence of specific halogen substitutions can significantly influence the cytotoxic potency. For example, a 3-benzylidenechroman-4-one bearing a bromo-substituted benzylidene moiety showed potent activity against breast and leukemia cancer cell lines.[6]
Mechanism of Action: The anti-inflammatory effects of some chromanone derivatives are attributed to their ability to modulate the NF-κB signaling pathway.[4] By inhibiting the IκB kinase (IKK) complex, these compounds can prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one and Existing Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. Chromen-4-one scaffolds have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of a specific derivative, 2-(3-Chlorophenyl)-3-nitrochromen-4-one, against established anticancer drugs. While direct head-to-head experimental data for this exact compound is not yet available in published literature, this guide leverages data from structurally similar 3-nitrochromene derivatives to provide a valuable preliminary comparison.
Comparative Analysis of In Vitro Cytotoxicity
To offer a meaningful comparison, we have compiled in vitro cytotoxicity data for a closely related 3-nitrochromene derivative, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene , and the standard-of-care chemotherapy agents Doxorubicin , Cisplatin , and Paclitaxel . The data is presented for commonly used human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l) | MCF-7 | Breast Cancer | 0.2[1] |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.1 - 2.5 |
| Cisplatin | MCF-7 | Breast Cancer | ~5 - 20 |
| Paclitaxel | MCF-7 | Breast Cancer | ~0.002 - 0.01 |
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l) | T-47D | Breast Cancer | Not Reported |
| Doxorubicin | T-47D | Breast Cancer | ~0.02 - 0.5 |
| Cisplatin | T-47D | Breast Cancer | ~10 - 50 |
| Paclitaxel | T-47D | Breast Cancer | ~0.003 - 0.015 |
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l) | MDA-MB-231 | Breast Cancer | Not Reported |
| Doxorubicin | MDA-MB-231 | Breast Cancer | ~0.05 - 1.0 |
| Cisplatin | MDA-MB-231 | Breast Cancer | ~5 - 30 |
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~0.001 - 0.008 |
Note: IC₅₀ values for standard drugs are approximate ranges compiled from various sources and can vary depending on experimental conditions. The data for the nitrochromene derivative is from a specific study and provides a strong indication of the potential potency of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to evaluate the anticancer activity of novel compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and the reference drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Clonogenic Assay (Colony Formation Assay)
This in vitro cell survival assay determines the ability of a single cell to grow into a colony. It assesses the long-term effects of a cytotoxic agent.
-
Cell Seeding: A low density of cells (e.g., 200-1000 cells/well) is seeded in 6-well plates.
-
Compound Treatment: After 24 hours, cells are treated with the test compound for a defined period.
-
Incubation: The treatment medium is removed, and cells are cultured in fresh medium for 1-2 weeks to allow for colony formation.
-
Colony Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in control wells.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the induction of apoptosis.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Potential Mechanism of Action and Signaling Pathways
Based on studies of related nitrochromene and chromone derivatives, the potential anticancer mechanism of this compound may involve the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.
One of the key pathways in apoptosis is the intrinsic or mitochondrial pathway. In response to cellular stress, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, ultimately leading to cell death. Studies on similar compounds have shown activation of caspase-3, a key executioner caspase in this pathway.[1]
References
Safety Operating Guide
Proper Disposal of 2-(3-Chlorophenyl)-3-nitrochromen-4-one: A Procedural Guide
For immediate reference, treat 2-(3-Chlorophenyl)-3-nitrochromen-4-one as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. The structural characteristics—containing a chlorinated phenyl group and a nitro group—suggest that it is toxic, potentially reactive, and requires professional disposal by a certified hazardous waste management service.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for laboratory professionals. The primary directive is to always consult the specific Safety Data Sheet (SDS) for the compound and adhere to all local, state, and federal regulations.
Step 1: Hazard Identification and Assessment
Before handling, it is crucial to identify the hazards associated with this compound. While a specific SDS for this compound was not located, its constituent parts suggest the following potential hazards:
-
Toxicity: Nitroaromatic and chlorinated compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Reactivity: Nitro compounds can be reactive and may be explosive under certain conditions, such as heating.[1]
-
Environmental Hazard: Halogenated organic compounds are often harmful to aquatic life and persistent in the environment.[1]
Action:
-
Locate the manufacturer-specific Safety Data Sheet (SDS) for the compound. This document contains critical information on hazards, handling, and disposal.
-
Review Section 2 (Hazards Identification), Section 7 (Handling and Storage), and Section 13 (Disposal Considerations) of the SDS.
-
Based on the SDS, determine the appropriate personal protective equipment (PPE), which should include at a minimum a lab coat, safety goggles, and chemical-resistant gloves.
Step 2: Segregation of Waste
Proper segregation is a critical step in laboratory waste management to prevent dangerous chemical reactions and to ensure cost-effective disposal.[2][3]
Protocol:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4]
-
Do not mix this compound with other waste streams, such as:
-
If the compound is dissolved in a solvent for experimental use, the entire solution should be disposed of as halogenated waste.
The following table summarizes key data points to locate in an SDS that will inform disposal decisions.
| Data Point | Typical SDS Section | Significance for Disposal |
| GHS Hazard Classification | 2 | Determines if the waste is considered hazardous (e.g., Acute Toxicity, Skin Irritation, Aquatic Hazard).[1][6] |
| P-listed Waste Status | 13, 15 | Acutely toxic wastes have stricter accumulation limits (e.g., 1 quart).[7] |
| Physical/Chemical Properties | 9 | Reactivity, flammability, and stability information is critical for safe storage. |
| Disposal Considerations | 13 | Provides manufacturer-specific recommendations for disposal. |
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]
Procedure:
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene) with a secure, screw-top cap.[5]
-
Labeling: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[3] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all contents if it is a mixture.
-
The specific hazard(s) (e.g., "Toxic," "Halogenated").[3]
-
The date accumulation started.
-
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.[5][8]
-
Store the container in the SAA, which must be at or near the point of generation.[7]
-
Ensure secondary containment is used to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart for acutely toxic "P-listed" waste) in the SAA.[7]
-
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly. This must be handled by the institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Operational Plan:
-
Once the waste container is nearly full (e.g., 90% capacity) or has been in accumulation for the maximum allowed time (often 12 months), schedule a pickup.[7][9][10]
-
Contact your institution's EHS office to request a waste collection, following their specific online or paper-based procedure.[3][7]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which is typically done via high-temperature incineration for halogenated organic compounds.
Visual Protocols
The following diagrams illustrate the decision-making workflows for chemical disposal and spill response in a laboratory setting.
Caption: A flowchart for determining the correct chemical disposal path.
Caption: A decision workflow for responding to a chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. rug.nl [rug.nl]
Personal protective equipment for handling 2-(3-Chlorophenyl)-3-nitrochromen-4-one
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2-(3-Chlorophenyl)-3-nitrochromen-4-one, a compound that, while specific data is limited, belongs to the classes of aromatic nitro-compounds and chlorinated organic compounds. The following procedures are based on the known hazards of these chemical families, which include risks of skin and eye irritation, potential for absorption through the skin, and respiratory tract irritation.[1][2] Adherence to these guidelines is essential to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile rubber. Outer Glove: Butyl rubber or Neoprene for enhanced protection against chlorinated compounds.[2][3] This combination provides a robust barrier against potential dermal absorption. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Goggles must provide protection against chemical splashes. A full-face shield is required when there is a risk of splashing or aerosol generation.[2] |
| Respiratory Protection | Air-purifying respirator (APR) with appropriate cartridges | A full-face APR with cartridges rated for organic vapors and particulates is necessary, especially when handling the compound as a powder or in solution.[3][4] |
| Body Protection | Chemical-resistant lab coat or coveralls | A lab coat made of a non-porous material such as Tychem is recommended to protect against accidental spills.[3][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must be fully enclosed and made of a material that will not absorb chemicals. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Work exclusively within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling the Compound :
-
When weighing the solid compound, do so in the fume hood to contain any dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Handle all transfers of the compound or its solutions with care to prevent spills.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials, including contaminated PPE, disposable labware, and solutions containing this compound, must be treated as hazardous waste.
-
Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Diagram of Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
